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  • Product: 3-(3-Ethylphenoxy)pyrrolidine hydrochloride
  • CAS: 946681-79-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Characterizing the In Vitro Receptor Binding Profile of 3-(3-Ethylphenoxy)pyrrolidine Hydrochloride

This guide provides a comprehensive framework for elucidating the in vitro receptor binding profile of the novel compound, 3-(3-Ethylphenoxy)pyrrolidine hydrochloride. As a member of the pyrrolidine class of compounds, w...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for elucidating the in vitro receptor binding profile of the novel compound, 3-(3-Ethylphenoxy)pyrrolidine hydrochloride. As a member of the pyrrolidine class of compounds, which is prevalent in numerous FDA-approved drugs, understanding its specific receptor interactions is paramount for any drug development program. The pyrrolidine scaffold is a versatile structural motif known to interact with a wide array of biological targets, including monoamine transporters and G-protein coupled receptors. This document will detail the strategic selection of primary and secondary binding assays, provide robust experimental protocols, and outline the principles of data interpretation, thereby establishing a clear path to defining the compound's pharmacological signature.

Introduction: The Significance of the 3-Substituted Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a cornerstone in medicinal chemistry. Its structural rigidity and potential for stereoisomerism allow for precise three-dimensional orientations of substituents, which can lead to high-affinity and selective interactions with protein targets. Notably, various analogues of 3-substituted pyrrolidines have demonstrated significant activity at monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). For instance, certain 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been identified as potent and balanced norepinephrine and serotonin reuptake inhibitors. Furthermore, modifications at the 3-position of the pyrrolidine ring, such as in 3-(3-hydroxyphenyl)pyrrolidine derivatives, have been explored to target dopamine receptors with high affinity and selectivity.

Given this precedent, it is hypothesized that 3-(3-Ethylphenoxy)pyrrolidine hydrochloride will primarily interact with one or more of the monoamine transporters. The ethylphenoxy moiety suggests a potential for hydrophobic interactions within the binding pockets of these transporters. Therefore, a systematic in vitro characterization is essential to determine its primary targets, selectivity profile, and potential for off-target effects.

Strategic Approach to In Vitro Receptor Binding Profiling

A tiered approach is recommended for the comprehensive in vitro pharmacological characterization of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride. This strategy ensures a thorough investigation of the compound's primary targets while also assessing its broader selectivity.

Primary Target Investigation: Monoamine Transporters

Based on the structural alerts from related compounds, the initial and most critical phase of characterization will focus on the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters. Radioligand binding assays are the gold standard for determining the affinity of a test compound for these transporters.

Secondary Target Screening: Broad Receptor Panel

To build a comprehensive safety and selectivity profile, it is crucial to screen the compound against a broad panel of receptors, ion channels, and enzymes. This "off-target" screening can reveal potential liabilities early in the drug discovery process and can also uncover novel therapeutic opportunities. A typical safety panel would include a wide range of G-protein coupled receptors, ion channels, and enzymes.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating appropriate controls to ensure the accuracy and reproducibility of the data.

Radioligand Binding Assays for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity (Ki) of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride for hDAT, hSERT, and hNET.

3.1.1 Materials and Reagents

  • Cell membranes prepared from HEK293 cells stably expressing either hDAT, hSERT, or hNET.

  • Radioligands:

    • For hDAT: [³H]-WIN 35,428

    • For hSERT: [³H]-Citalopram or [³H]-Paroxetine

    • For hNET: [³H]-Nisoxetine

  • Non-specific binding inhibitors:

    • For hDAT: 30 µM Methylphenidate (MPH)

    • For hSERT: 10 µM Paroxetine

    • For hNET: 10 µM Desipramine

  • Assay Buffer: Krebs-HEPES buffer or as optimized for each transporter.

  • Test Compound: 3-(3-Ethylphenoxy)pyrrolidine hydrochloride, dissolved in an appropriate solvent (e.g., DMSO).

  • 96-well microplates.

  • Scintillation fluid and a microplate scintillation counter.

3.1.2 Experimental Workflow

The experimental workflow for the radioligand binding assay is depicted in the following diagram:

experimental_workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_harvest Harvesting & Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Assay Buffer plate_layout Design 96-Well Plate Layout: - Total Binding - Non-Specific Binding (NSB) - Test Compound Concentrations add_reagents Add Reagents to Wells: 1. Assay Buffer 2. Test Compound / Vehicle / NSB Inhibitor 3. Cell Membranes plate_layout->add_reagents add_radioligand Add Radioligand to all wells add_reagents->add_radioligand incubation Incubate at specified temperature and time add_radioligand->incubation harvest Harvest onto filter mats using a cell harvester incubation->harvest wash Wash filters to remove unbound radioligand harvest->wash dry Dry filter mats wash->dry scintillation Add scintillation fluid and count in a microplate reader dry->scintillation calculate_binding Calculate Specific Binding: Total Binding - NSB scintillation->calculate_binding generate_curve Generate Competition Curve: % Specific Binding vs. [Test Compound] calculate_binding->generate_curve determine_ic50 Determine IC50 value from the curve generate_curve->determine_ic50 calculate_ki Calculate Ki using the Cheng-Prusoff equation determine_ic50->calculate_ki

Caption: Radioligand Binding Assay Workflow.

3.1.3 Step-by-Step Protocol

  • Preparation:

    • Prepare serial dilutions of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride in the assay buffer. A typical concentration range would be from 0.1 nM to 100 µM.

    • Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.

  • Assay Plate Setup:

    • To the appropriate wells of a 96-well plate, add:

      • Total Binding: Assay buffer and vehicle.

      • Non-Specific Binding (NSB): Assay buffer and the specific non-specific binding inhibitor.

      • Test Compound: Assay buffer and the corresponding dilution of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride.

    • Add the diluted cell membranes to all wells.

  • Initiation and Incubation:

    • Initiate the binding reaction by adding the radioligand to all wells. The concentration of the radioligand should be approximately equal to its Kd for the respective transporter.

    • Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to reach equilibrium.

  • Harvesting and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mats completely.

    • Place the dried filters into scintillation vials or a compatible microplate, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

3.1.4 Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50:

    • Perform a non-linear regression analysis on the competition curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical In Vitro Binding Profile of 3-(3-Ethylphenoxy)pyrrolidine Hydrochloride

The following table presents a hypothetical binding profile for 3-(3-Ethylphenoxy)pyrrolidine hydrochloride based on the known pharmacology of related compounds. This data is illustrative and would need to be confirmed through the experimental protocols outlined above.

TargetRadioligandKi (nM) [Hypothetical]
Primary Targets
Human Dopamine Transporter (hDAT)[³H]-WIN 35,42850
Human Serotonin Transporter (hSERT)[³H]-Citalopram250
Human Norepinephrine Transporter (hNET)[³H]-Nisoxetine15
Secondary Targets (Selectivity Panel)
Dopamine D1 Receptor[³H]-SCH 23390> 10,000
Dopamine D2 Receptor[³H]-Spiperone850
Dopamine D3 Receptor[³H]-7-OH-DPAT400
Serotonin 5-HT1A Receptor[³H]-8-OH-DPAT> 10,000
Serotonin 5-HT2A Receptor[³H]-Ketanserin> 10,000
Alpha-1 Adrenergic Receptor[³H]-Prazosin> 5,000
Alpha-2 Adrenergic Receptor[³H]-Rauwolscine> 5,000
Histamine H1 Receptor[³H]-Pyrilamine> 10,000

Based on this hypothetical data, 3-(3-Ethylphenoxy)pyrrolidine hydrochloride would be characterized as a potent and selective norepinephrine transporter (NET) inhibitor, with secondary activity at the dopamine transporter (DAT) and weaker affinity for the serotonin transporter (SERT). The compound demonstrates good selectivity against the tested G-protein coupled receptors.

Signaling Pathways and Functional Implications

The primary mechanism of action for monoamine transporter inhibitors is the blockade of neurotransmitter reuptake from the synaptic cleft, leading to an increase in the extracellular concentration of the respective neurotransmitter.

The following diagram illustrates the canonical signaling pathway affected by a norepinephrine transporter inhibitor.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential NET Norepinephrine Transporter (NET) NET->NE_vesicle Recycling NE_synapse Extracellular NE NE_release->NE_synapse NE_synapse->NET Reuptake Adrenergic_R Adrenergic Receptors (α, β) NE_synapse->Adrenergic_R Binding Signaling Postsynaptic Signaling (e.g., cAMP, IP3/DAG) Adrenergic_R->Signaling Activation Test_Compound 3-(3-Ethylphenoxy)pyrrolidine HCl Test_Compound->NET Inhibition

Caption: Inhibition of Norepinephrine Reuptake.

Conclusion

This technical guide provides a robust and scientifically rigorous framework for the in vitro characterization of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride. By employing a tiered approach that begins with the most probable primary targets—the monoamine transporters—and expands to a broad selectivity panel, a comprehensive understanding of the compound's pharmacological profile can be achieved. The detailed protocols and data analysis guidelines herein are designed to ensure the generation of high-quality, reproducible data. The insights gained from these studies will be critical for guiding further preclinical and clinical development of this and related pyrrolidine-based compounds.

References

  • Title: Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed Source: PubMed URL: [Link]

  • Title: A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed Source: PubMed URL: [Link]

  • Title: α-PPP and its derivatives are selective partial releasers
Exploratory

3-(3-Ethylphenoxy)pyrrolidine hydrochloride molecular weight and chemical structure

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(3-Ethylphenoxy)pyrrolidine hydrochloride is a chemical compound belonging to the pyrrolidine class of organic molecules. The pyrrolidine rin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Ethylphenoxy)pyrrolidine hydrochloride is a chemical compound belonging to the pyrrolidine class of organic molecules. The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom, which is a common scaffold in many biologically active compounds and pharmaceuticals. The presence of the 3-ethylphenoxy group attached to the pyrrolidine ring at the 3-position suggests its potential for interacting with various biological targets, making it a molecule of interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, structure, and methods for its characterization.

Chemical Properties and Structure

The fundamental characteristics of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride are summarized in the table below. The data for the free base, 3-(3-Ethylphenoxy)pyrrolidine, is also provided for reference.

Property3-(3-Ethylphenoxy)pyrrolidine3-(3-Ethylphenoxy)pyrrolidine hydrochloride
CAS Number 946681-79-4[1]946681-79-4 (for the hydrochloride salt)[1]
Molecular Formula C12H17NO[1]C12H18ClNO
Molecular Weight 191.27 g/mol [1]227.73 g/mol
IUPAC Name 3-(3-ethylphenoxy)pyrrolidine[1]3-(3-ethylphenoxy)pyrrolidine;hydrochloride
Synonyms 3-(3-ETHYLPHENOXY)PYRROLIDINE; 3-(3-Ethylphenoxy)pyrrolidine HCl[1]3-(3-Ethylphenoxy)pyrrolidine hydrochloride

The chemical structure of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride consists of a central pyrrolidine ring. An ethylphenoxy group is attached to the third carbon atom of the pyrrolidine ring via an ether linkage. The hydrochloride salt is formed by the protonation of the nitrogen atom in the pyrrolidine ring by hydrochloric acid.

Caption: Chemical structure of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride.

Methodologies for Structural Characterization

The definitive identification and structural elucidation of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride would rely on a combination of spectroscopic techniques. The following is a proposed workflow for the characterization of this and similar novel chemical entities.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Data Analysis & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Determine Molecular Weight - Fragmentation Pattern Purification->MS Sample NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Elucidate Connectivity - Stereochemistry Purification->NMR Sample FTIR FTIR Spectroscopy - Identify Functional Groups Purification->FTIR Sample EA Elemental Analysis - Determine Elemental Composition Purification->EA Sample Analysis Spectra Interpretation MS->Analysis NMR->Analysis FTIR->Analysis EA->Analysis Validation Structure Confirmation Analysis->Validation

Caption: Workflow for the characterization of a novel chemical entity.

Experimental Protocols

1. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the compound and its fragmentation pattern.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Expected Result: A prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 192.28. The molecular weight of the hydrochloride salt can be inferred from this.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the detailed chemical structure, including the connectivity of atoms and the proton and carbon environments.

  • Methodology:

    • Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations.

    • Expected ¹H NMR signals: Aromatic protons of the ethylphenoxy group, ethyl group protons (triplet and quartet), and aliphatic protons of the pyrrolidine ring.

    • Expected ¹³C NMR signals: Distinct signals for the aromatic, ethyl, and pyrrolidine carbons.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Prepare a sample for analysis, typically as a KBr pellet or a thin film.

    • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

    • Expected Absorptions: C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching (ether), and N-H stretching (amine salt).

References

Sources

Foundational

Assessing Blood-Brain Barrier Permeability of 3-(3-Ethylphenoxy)pyrrolidine Hydrochloride: A Mechanistic and Methodological Guide

Executive Summary The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB). The phenoxypyrrolidine scaffold has emerged as a highly versatile pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB). The phenoxypyrrolidine scaffold has emerged as a highly versatile pharmacophore in neuropharmacology, notably utilized in the design of potent β-secretase 1 (BACE1) inhibitors for Alzheimer's disease[1]. However, achieving optimal BBB penetration with this scaffold requires rigorous physicochemical optimization and precise pharmacokinetic evaluation.

This whitepaper provides an in-depth technical framework for evaluating the BBB permeability of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride (CAS 946681-79-4). By synthesizing predictive physicochemical profiling, in vitro transcellular modeling, and in vivo unbound brain-to-plasma partitioning ( Kp,uu,brain​ ), this guide establishes a self-validating methodology for assessing CNS exposure.

Physicochemical Profiling & Predictive Causality

Before initiating resource-intensive in vitro or in vivo assays, a Senior Application Scientist must evaluate the molecular architecture of the compound. The probability of a small molecule crossing the BBB via passive transcellular diffusion is governed by its lipophilicity, molecular weight, and polar surface area.

3-(3-Ethylphenoxy)pyrrolidine features a basic pyrrolidine amine linked to a lipophilic ethylphenoxy moiety. At physiological pH (7.4), the pyrrolidine nitrogen (pKa ~9.5) is predominantly protonated. While positive charges can hinder passive diffusion, the highly lipophilic ethylphenoxy tail compensates by facilitating insertion into the phospholipid bilayer.

Table 1: Physicochemical Parameters of 3-(3-Ethylphenoxy)pyrrolidine
ParameterValueCausality / BBB Impact
Molecular Weight (Free Base) 191.27 g/mol Well below the 400 Da threshold for optimal BBB penetration.
Molecular Weight (HCl Salt) 227.7 g/mol Salt form ensures aqueous solubility for assay dosing solutions.
Topological Polar Surface Area 21.3 ŲExceptionally low (ideal < 90 Ų), minimizing desolvation energy required to enter the lipid bilayer[2].
Predicted XLogP3 ~2.5Optimal lipophilicity range (LogP 2.0 - 3.0) for passive lipid bilayer partitioning.
H-Bond Donors / Acceptors 1 / 2Low H-bonding capacity reduces interaction with aqueous phase, promoting membrane entry.

Insight: While the physicochemical profile strongly predicts passive BBB diffusion, the basic amine is a classic recognition motif for P-glycoprotein (P-gp/MDR1), an efflux transporter at the BBB. Therefore, evaluating active efflux is the critical next step.

In Vitro Assessment: The MDCK-MDR1 Permeability Protocol

To evaluate both passive diffusion and P-gp mediated efflux, we utilize the MDCK-MDR1 cell line.

Causality of Model Selection: Why use MDCK-MDR1 instead of the standard Caco-2 intestinal model? Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene form "tighter" paracellular junctions (mimicking the BBB) and overexpress human P-glycoprotein on the apical membrane[3]. This creates a highly restrictive, BBB-like surrogate that isolates P-gp kinetics without the confounding presence of multiple intestinal transporters found in Caco-2 cells[4].

Self-Validating Protocol: Bidirectional Transwell Assay

A robust protocol must be self-validating. We incorporate Transepithelial Electrical Resistance (TEER) to prove monolayer integrity, Lucifer Yellow to verify paracellular restriction, and Prazosin as a positive control for P-gp efflux[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells onto 96-well polycarbonate Transwell inserts (0.4 μm pore size) at a density of 3×104 cells/well. Culture for 4–5 days to achieve polarization.

  • Integrity Validation (Quality Control): Measure TEER using a voltohmmeter. Only proceed with wells exhibiting TEER > 100 Ω·cm². Add Lucifer Yellow (LY) to the apical chamber; LY permeability must be < 0.5×10−6 cm/s to confirm tight junction integrity.

  • Dosing: Prepare 3-(3-Ethylphenoxy)pyrrolidine hydrochloride at 10 μM in HBSS buffer (pH 7.4).

    • A-B Transport (Apical to Basolateral): Add compound to the apical chamber to simulate blood-to-brain transit.

    • B-A Transport (Basolateral to Apical): Add compound to the basolateral chamber to simulate brain-to-blood efflux.

  • Incubation: Incubate at 37°C, 5% CO₂ for 60 minutes[3].

  • Inhibition Control (Self-Validation): Run a parallel B-A assay in the presence of 10 μM Verapamil (a known P-gp inhibitor). If the compound is a P-gp substrate, Verapamil will collapse the efflux ratio.

  • Quantification: Extract samples from receiver chambers and quantify using LC-MS/MS.

  • Data Analysis: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER):

    ER=Papp​(A−B)Papp​(B−A)​

    Interpretation: An ER ≥ 2.0 indicates active P-gp efflux[3].

MDCK_Workflow A Seed MDCK-MDR1 Cells on Transwell B Measure TEER (>100 Ω·cm²) A->B C Dose Compound (A-B and B-A) B->C D Incubate 60 min at 37°C C->D E LC-MS/MS Quantification D->E F Calculate Papp & Efflux Ratio (ER) E->F

Workflow for MDCK-MDR1 bidirectional permeability assay to assess P-gp efflux.

In Vivo Pharmacokinetics: Determining Kp,uu,brain​

While in vitro models highlight potential efflux liabilities, the ultimate determinant of CNS efficacy is the in vivo unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ).

Causality of Metric Selection: Historically, researchers relied on total brain homogenate ratios ( Kp​ ). This is a flawed metric. A highly lipophilic compound like 3-(3-Ethylphenoxy)pyrrolidine will bind extensively to brain tissue lipids, artificially inflating the Kp​ value. As established by Hammarlund-Udenaes et al., only the unbound (free) drug in the brain interstitial fluid is pharmacologically active. Therefore, Kp,uu,brain​ is the gold standard.

Self-Validating Protocol: Equilibrium Dialysis & PK Modeling

To calculate Kp,uu,brain​ , we must derive three distinct parameters: Total Brain-to-Plasma Ratio ( Kp,brain​ ), Fraction Unbound in Plasma ( fu,plasma​ ), and Fraction Unbound in Brain ( fu,brain​ ).

Step-by-Step Methodology:

  • In Vivo Dosing ( Kp,brain​ ): Administer 3-(3-Ethylphenoxy)pyrrolidine hydrochloride (e.g., 5 mg/kg IV or PO) to wild-type rodents. At steady-state (or via AUC integration), harvest plasma and whole brain tissue. Quantify total concentrations ( Ctotal,plasma​ and Ctotal,brain​ ) via LC-MS/MS.

  • Equilibrium Dialysis ( fu,plasma​ & fu,brain​ ):

    • Prepare blank plasma and homogenize blank brain tissue (1:3 in PBS).

    • Spike 1 μM of the compound into the biological matrices.

    • Load into the donor chamber of a Rapid Equilibrium Dialysis (RED) device (8K MWCO membrane). Load PBS into the receiver chamber.

    • Incubate at 37°C for 4–6 hours on an orbital shaker.

  • Bioanalysis & Calculation: Quantify the compound in both chambers.

    fu​=Concentrationdonor​Concentrationreceiver​​
  • Final Integration: Calculate the unbound partition coefficient:

    Kp,uu,brain​=Kp,brain​×fu,plasma​fu,brain​​

    Interpretation: A Kp,uu,brain​ close to 1.0 indicates unrestricted passive diffusion. A value < 0.3 strongly suggests active efflux at the BBB, restricting target engagement.

Kpuu_Model P_total Total Plasma (C_plasma) P_free Unbound Plasma (Cu,plasma) P_total->P_free fu,plasma B_free Unbound Brain (Cu,brain) P_free->B_free Passive Diffusion (Kp,uu,brain) B_free->P_free P-gp Efflux B_total Total Brain (C_brain) B_free->B_total fu,brain

Pharmacokinetic compartmental model defining the unbound brain-to-plasma partition coefficient.

Mechanistic Conclusions and Optimization

For 3-(3-Ethylphenoxy)pyrrolidine hydrochloride, the low topological polar surface area (21.3 Ų) and optimal lipophilicity (XLogP3 ~2.5) virtually guarantee rapid insertion into the endothelial cell membranes of the BBB. However, the protonated pyrrolidine nitrogen serves as a structural alert for P-glycoprotein recognition.

If the resulting Kp,uu,brain​ is found to be sub-optimal (< 0.3) due to efflux, medicinal chemistry strategies must be deployed. As demonstrated in the optimization of phenoxypyrrolidine-based BACE1 inhibitors[1], reducing the basicity of the amine (e.g., via fluorination of adjacent carbons to lower the pKa) or introducing steric bulk can effectively abrogate P-gp binding while maintaining the passive permeability driven by the ethylphenoxy core.

References

  • Evotec: MDCK-MDR1 Permeability Assay URL:[Link]

  • Hammarlund-Udenaes et al. (NIH/PMC): Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development URL:[Link]

  • Iserloh et al. (PubMed): Discovery of an orally efficaceous 4-phenoxypyrrolidine-based BACE-1 inhibitor URL:[Link]

  • Creative Bioarray: MDR1-MDCK Permeability Assay URL:[Link]

Sources

Exploratory

Technical Whitepaper: Toxicity, Safety Profiling, and Preclinical Evaluation of 3-(3-Ethylphenoxy)pyrrolidine Hydrochloride

Executive Summary 3-(3-Ethylphenoxy)pyrrolidine hydrochloride (CAS: 946681-79-4) is a specialized organic intermediate and pharmacological scaffold extensively utilized in medicinal chemistry. Compounds containing the ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-Ethylphenoxy)pyrrolidine hydrochloride (CAS: 946681-79-4) is a specialized organic intermediate and pharmacological scaffold extensively utilized in medicinal chemistry. Compounds containing the phenoxypyrrolidine moiety are highly valued in drug discovery, particularly as central nervous system (CNS) agents and β-secretase (BACE-1) inhibitors for Alzheimer's disease research[1][2].

Because this compound is primarily utilized in research and development (R&D), highly specific in vivo toxicological data is limited. However, as a Senior Application Scientist, one must evaluate its safety profile through the lens of structural toxicology. The combination of a lipophilic 3-ethylphenoxy group and a basic pyrrolidine ring creates a distinct physicochemical profile that dictates its occupational hazards, handling requirements, and putative off-target toxicities (such as hERG channel liability and drug-induced phospholipidosis). This whitepaper synthesizes the chemical safety data[3] with field-proven predictive toxicology protocols to provide a comprehensive safety guide.

Physicochemical Profiling & Structural Toxicology

The toxicological behavior of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride is intrinsically linked to its molecular architecture.

  • The Pyrrolidine Ring: This five-membered nitrogen heterocycle acts as a basic secondary amine. At physiological pH (7.4), the amine is predominantly protonated. This basicity is crucial for target binding (e.g., interacting with catalytic aspartate residues in BACE-1)[2] but also serves as a primary driver for lysosomal trapping.

  • The 3-Ethylphenoxy Moiety: This group confers significant lipophilicity, enabling the molecule to cross the blood-brain barrier (BBB)—a requisite for CNS-active drugs. However, increased lipophilicity correlates exponentially with off-target lipid-mediated toxicity and hepatic clearance burden.

  • Hydrochloride Salt Form: Formulating the free base as a hydrochloride salt drastically improves aqueous solubility compared to its free base form, which is advantageous for pharmaceutical formulation and in vitro assay preparation[4]. It also stabilizes the amine against oxidative degradation.

Table 1: Physicochemical & Structural Properties
PropertyValue / DescriptionToxicological Implication
CAS Number 946681-79-4[3]Unique identifier for safety tracking.
Molecular Formula C12H17NO · HCl[3]Halogenated salt form requires specific disposal.
Molecular Weight 191.27 g/mol (Free Base)[3]Low MW favors rapid systemic distribution.
Topological Polar Surface Area (TPSA) ~21.3 Ų[5][6]High BBB permeability; risk of CNS-mediated off-target effects.
Physical Form Solid (typically crystalline)[4]Inhalation hazard (dust formation) during handling.

Occupational Safety & Hazard Profile (SDS Analysis)

Handling 3-(3-Ethylphenoxy)pyrrolidine hydrochloride requires stringent adherence to Good Laboratory Practices (GLP). According to its chemical safety data, the compound is classified as a laboratory irritant and poses specific handling challenges[3][7].

Table 2: Hazard Identification & Handling Protocols
CategoryProtocol / RequirementCausality & Rationale
Personal Protective Equipment (PPE) Impermeable chemical gloves, full-face respirator (if exposure limits exceeded), EN 166 safety goggles[3][7].The lipophilic nature allows the free base (if liberated) to rapidly penetrate dermal layers, causing severe localized irritation.
Engineering Controls Well-ventilated areas; use of non-sparking tools and explosion-proof equipment[3][7].Dust and aerosols formed during powder weighing can be highly irritating to the respiratory tract and pose a combustion risk.
First Aid Measures Inhalation: Move to fresh air, give oxygen if needed. Skin: Wash with soap and water. Eyes: Rinse for 15+ mins[3][7].Immediate dilution prevents localized necrosis or severe inflammatory cascades triggered by the acidic HCl salt dissociating on moist tissues.
Environmental Release Prevent entry into drains; collect via dry disposal methods[3][7].Amines can be highly toxic to aquatic invertebrates; environmental discharge must be strictly avoided.

Pharmacological Context & Target-Mediated Toxicity

To understand the systemic safety profile of this compound, we must examine the pharmacological class it belongs to. Phenoxypyrrolidine derivatives are heavily investigated as orally efficacious BACE-1 inhibitors[1]. BACE-1 (β-secretase) is the enzyme responsible for cleaving the Amyloid Precursor Protein (APP), a critical step in the pathogenesis of Alzheimer's disease[8].

While therapeutic targeting of BACE-1 is desirable, the structural requirements for these inhibitors (a basic amine coupled with a lipophilic tail) introduce two major predictive toxicity risks:

  • Cardiotoxicity (hERG Blockade): Basic lipophilic amines are classic pharmacophores that bind to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of this channel delays ventricular repolarization, leading to QT interval prolongation and potentially fatal arrhythmias (Torsades de Pointes).

  • Drug-Induced Phospholipidosis (DIPL): Due to its basic pKa and high logP, the compound can diffuse across lysosomal membranes. Once inside the acidic lysosome (pH ~4.5), the pyrrolidine nitrogen becomes di-protonated and trapped. This accumulation inhibits lysosomal phospholipases, leading to toxic intracellular lipid accumulation.

Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE-1 Enzyme APP->BACE1 Cleavage ABETA Amyloid Beta (Aβ) BACE1->ABETA Pathogenesis DRUG Phenoxypyrrolidine DRUG->BACE1 Inhibition OFFTARGET Off-Target (hERG) DRUG->OFFTARGET Binding TOX Cellular Toxicity OFFTARGET->TOX Risk

Figure 2: BACE-1 targeting and putative off-target toxicity pathways of phenoxypyrrolidines.

Preclinical Safety Assessment Protocols

To validate the safety of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride before advancing to in vivo models, the following self-validating in vitro protocols must be executed.

ToxWorkflow A 3-(3-Ethylphenoxy)pyrrolidine HCl B Physicochemical Profiling A->B C In Vitro Cytotoxicity B->C D hERG Cardiotoxicity B->D E Genotoxicity (Ames) B->E F Safety Validation C->F D->F E->F

Figure 1: Preclinical safety assessment workflow for phenoxypyrrolidine derivatives.

Protocol 1: Automated Patch-Clamp hERG Assay

Objective: Evaluate the risk of QT prolongation caused by the basic pyrrolidine moiety. Causality: Electrophysiological measurement is the gold standard for detecting direct channel blockade.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene.

  • Compound Formulation: Dissolve 3-(3-Ethylphenoxy)pyrrolidine HCl in DMSO (final assay concentration of DMSO <0.1% to prevent solvent toxicity). Prepare serial dilutions (0.1 µM to 30 µM).

  • Electrophysiology: Use an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration. Apply a voltage protocol: depolarize to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit hERG tail currents.

  • Perfusion & Recording: Perfuse the cells with the compound for 5 minutes. Measure the reduction in tail current amplitude compared to the baseline.

  • Validation: Use Cisapride or Dofetilide as a positive control. Calculate the IC50; an IC50 < 10 µM flags the compound for high cardiotoxic risk.

Protocol 2: High-Content Screening for Drug-Induced Phospholipidosis (HepG2)

Objective: Assess lysosomal trapping and hepatotoxicity. Causality: HepG2 cells retain hepatic metabolic capacity, making them ideal for observing lipid accumulation caused by lipophilic amines.

  • Cell Seeding: Seed HepG2 cells in 96-well optical bottom plates at 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Co-Incubation: Treat cells with varying concentrations of the compound (1 µM to 50 µM) co-incubated with a fluorescent phospholipid analog (e.g., NBD-PE) for 48 hours.

  • Staining: Wash cells and stain nuclei with Hoechst 33342.

  • Imaging: Utilize a high-content imaging system to quantify intracellular fluorescent lipid vesicles.

  • Validation: Use Amiodarone as a positive control. A dose-dependent increase in NBD-PE fluorescence indicates lysosomotropism and phospholipidosis risk.

Conclusion

3-(3-Ethylphenoxy)pyrrolidine hydrochloride is a potent chemical intermediate with significant utility in the synthesis of CNS-active therapeutics. While its acute occupational hazards are limited to standard laboratory irritation and environmental toxicity[3][7], its structural profile as a lipophilic basic amine necessitates rigorous preclinical screening. By employing targeted in vitro assays for hERG liability and phospholipidosis, drug development professionals can effectively map its safety profile and mitigate downstream in vivo toxicological failures.

References

  • Discovery of an orally efficaceous 4-phenoxypyrrolidine-based BACE-1 inhibitor, PubMed (Bioorg Med Chem Lett. 2008). Available at:[Link]

  • Design, Synthesis, and Qualitative Structure–Activity Evaluations of Novel β-Secretase Inhibitors as Potential Alzheimer's Drug Leads, Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • An Overview of Several Inhibitors for Alzheimer's Disease: Characterization and Failure, MDPI. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Formulation Protocols for 3-(3-Ethylphenoxy)pyrrolidine Hydrochloride

Physicochemical Profiling & Solubilization Causality 3-(3-Ethylphenoxy)pyrrolidine hydrochloride (CAS: 946681-79-4) is a synthetic pyrrolidine derivative utilized extensively in preclinical pharmacological research 1. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Solubilization Causality

3-(3-Ethylphenoxy)pyrrolidine hydrochloride (CAS: 946681-79-4) is a synthetic pyrrolidine derivative utilized extensively in preclinical pharmacological research 1. As a hydrochloride (HCl) salt of a secondary amine, its physicochemical properties dictate specific handling and formulation procedures to ensure reproducibility and prevent artifactual data in both in vitro and in vivo assays.

Expertise & Experience: The Causality of Solvent Selection

The choice between Dimethyl Sulfoxide (DMSO) and 0.9% Sodium Chloride (Saline) is governed by the thermodynamic principles of solvation and the intended biological application:

  • DMSO for In Vitro Master Stocks: DMSO is a highly polar, aprotic solvent that effectively disrupts the crystal lattice of the compound, allowing for the preparation of highly concentrated master stocks 2. The causality behind using DMSO is volume minimization: high-concentration stocks ensure that when the compound is serially diluted into aqueous culture media, the final DMSO concentration remains strictly below the cytotoxic threshold of 0.1%–0.5% (v/v) 3.

  • Saline for In Vivo Administration: For animal dosing, isotonicity and physiological pH are paramount. The protonated pyrrolidine nitrogen renders the compound inherently hydrophilic. However, when dissolving an HCl salt in 0.9% saline (which contains 0.154 M Cl⁻), researchers must account for the common-ion effect . The high concentration of background chloride ions can suppress the dissociation of the drug-HCl salt, potentially lowering its apparent solubility compared to pure water ( Ksp​=[Drug+][Cl−] ) 4. Therefore, direct dissolution in saline is feasible but requires careful monitoring of the saturation point and final pH 5.

Quantitative Data & Formulation Matrix

To ensure accurate molarity calculations, refer to the physicochemical parameters summarized below.

ParameterValue / Specification
Chemical Name 3-(3-Ethylphenoxy)pyrrolidine hydrochloride
CAS Number 946681-79-4
Molecular Formula C₁₂H₁₈ClNO (Free base: C₁₂H₁₇NO)
Molecular Weight 227.73 g/mol
Solubility in DMSO ≥ 20 mg/mL (~87.8 mM)
Solubility in 0.9% Saline ~ 2 - 5 mg/mL (Subject to common-ion suppression)
Storage (Solid) -20°C, desiccated and protected from light
Storage (DMSO Stock) -80°C (Aliquoted, up to 6 months)

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of a 10 mM Master Stock in DMSO (In Vitro)

This protocol utilizes a self-validating system based on gravimetric verification and optical clarity checks to ensure complete solvation.

  • Equilibration: Allow the lyophilized powder vial to reach room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening cold vials causes ambient moisture condensation, which introduces water into the anhydrous DMSO stock, accelerating compound degradation and altering the true molarity.

  • Gravimetric Calculation: To prepare 1.0 mL of a 10 mM stock, weigh exactly 2.28 mg of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride using an analytical balance (accurate to 0.01 mg). Transfer to a sterile amber microcentrifuge tube.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation & Validation: Vortex vigorously for 60 seconds.

    • Validation Checkpoint: Hold the vial against a light source. The solution must be optically clear. If a Tyndall effect (light scattering by micro-particles) is observed, sonicate in a room-temperature water bath for 2–3 minutes until absolute clarity is achieved.

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots. Store immediately at -80°C. Causality: Repeated freeze-thaw cycles of DMSO stocks cause localized concentration gradients and precipitation.

Protocol B: Preparation of a 2 mg/mL Isotonic Formulation in 0.9% Saline (In Vivo)

This protocol utilizes a self-validating system based on pH normalization and selective filtration to ensure physiological compatibility.

  • Weighing: Weigh 20.0 mg of the compound into a sterile, depyrogenated glass vial.

  • Primary Dissolution: Add 9.5 mL of sterile 0.9% NaCl (Saline). Vortex vigorously for 2 minutes. If dissolution is slow due to the chloride common-ion effect, sonicate the vial in a water bath (maximum 37°C) for 5 minutes.

  • pH Verification & Adjustment: Measure the pH of the solution using a micro-pH probe.

    • Validation Checkpoint: Because it is an HCl salt of a weak base, the solution may become slightly acidic (pH 4.5–5.5). If the pH is below 5.0, carefully titrate with micro-volumes (e.g., 5 µL increments) of 0.1 N NaOH to reach a physiologically tolerable pH (pH 6.0–7.0). Observe carefully to ensure the free base does not precipitate during titration.

  • Volume Adjustment: Top up the solution to exactly 10.0 mL with 0.9% saline to achieve the final 2 mg/mL concentration.

  • Sterilization: Pass the formulation through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile dosing vial. Causality: PES membranes are specifically chosen over Nylon or PTFE due to their low protein/drug-binding characteristics, ensuring the concentration of the active pharmaceutical ingredient (API) is not reduced during sterilization.

Workflow Visualization

Workflow Start 3-(3-Ethylphenoxy)pyrrolidine HCl (Powder) Decision Assay Type? Start->Decision InVitro In Vitro Assays (Cellular/Biochemical) Decision->InVitro High Conc. InVivo In Vivo Assays (Animal Dosing) Decision->InVivo Physiological DMSO Dissolve in Anhydrous DMSO (10-50 mM Master Stock) InVitro->DMSO Saline Dissolve in 0.9% Saline (Monitor Common-Ion Effect) InVivo->Saline Dilute Dilute in Culture Media (Final DMSO < 0.5%) DMSO->Dilute Filter pH Check & Sterile Filtration (0.22 µm PES Filter) Saline->Filter End1 Ready for In Vitro Application Dilute->End1 End2 Ready for In Vivo Administration Filter->End2

Workflow for the solubilization and formulation of 3-(3-Ethylphenoxy)pyrrolidine HCl.

References

  • AiFChem. "946681-79-4 | 3-(3-Ethylphenoxy)pyrrolidine - AiFChem.
  • Benchchem. "Preparing ML-180 Stock Solution in DMSO: An Application Note and Protocol.
  • National Institutes of Health (NIH) / PMC. "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines.
  • ResearchGate. "Nortriptyline Hydrochloride Solubility-pH Profiles in a Saline Phosphate Buffer: Drug-Phosphate Complexes and Multiple pHmax Domains.
  • ACS Publications. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Analysis of 3-(3-Ethylphenoxy)pyrrolidine Hydrochloride

Abstract This application note presents a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(3-Eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Consequently, the development of reliable analytical methods for pyrrolidine-containing compounds is critical for quality control in drug development and manufacturing. This guide details a systematic approach, from initial method development based on the analyte's physicochemical properties to a full validation compliant with International Council for Harmonisation (ICH) guidelines. The final method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine purity and assay determination in a regulated laboratory environment.

Introduction and Method Development Strategy

3-(3-Ethylphenoxy)pyrrolidine hydrochloride is a secondary amine with a moderately hydrophobic character, imparted by the ethylphenoxy group. The presence of the aromatic ring provides a chromophore suitable for UV detection, while the basic pyrrolidine nitrogen (pKa of pyrrolidine ≈ 11.3) is the most critical factor for chromatographic development.[3] Uncontrolled ionization of this amine can lead to poor peak shape and inconsistent retention on silica-based columns.

Therefore, a reversed-phase HPLC method was selected as the most appropriate analytical approach. The core of the strategy is to maintain the analyte in a single, protonated state throughout the analysis. This is achieved by using an acidic mobile phase, which ensures the pyrrolidine nitrogen is consistently charged, minimizing undesirable interactions with the stationary phase and promoting sharp, symmetrical peaks.

Initial Assessment & Rationale:

  • Chromatographic Mode: Reversed-Phase HPLC. The analyte's logP value, estimated to be in the moderate range based on its structure, makes it an ideal candidate for retention on a nonpolar stationary phase like C18.

  • Stationary Phase: A C18 bonded silica column was chosen as the primary workhorse for its versatility and wide availability.

  • Mobile Phase: An acidic buffer (pH 2.5-3.5) is essential. This low pH ensures the analyte, a basic compound, exists in its protonated (BH+) form, leading to better peak symmetry and reproducibility. Acetonitrile was selected as the organic modifier due to its favorable UV transparency and efficiency.

  • Detection: The phenoxy moiety acts as a chromophore, allowing for UV detection. A preliminary UV scan of the analyte in the mobile phase confirmed an absorbance maximum suitable for sensitive detection.

Method Optimization Workflow

A systematic approach was employed to optimize the chromatographic conditions. The workflow focused on evaluating critical parameters to achieve optimal resolution, peak shape, and analysis time.

MethodDevelopmentWorkflow node_start node_start node_process node_process node_decision node_decision node_final node_final A Analyte Characterization (pKa, logP, UV Scan) B Initial Method Screening - C18 Column - ACN/Buffered Water - UV Detection A->B C Mobile Phase pH Optimization (Test pH 2.5, 3.0, 3.5) B->C D Peak Shape Acceptable? C->D D->C No, adjust buffer E Organic Modifier Optimization (Isocratic % or Gradient Slope) D->E Yes F Resolution & Run Time OK? E->F F->E No, adjust %ACN/gradient G Column Temperature Study (e.g., 25°C, 30°C, 35°C) F->G Yes H Final Optimized Method G->H I Method Validation (ICH Q2R2) H->I

Caption: Workflow for HPLC Method Development and Optimization.

  • Mobile Phase pH: A study using 0.1% formic acid in water (pH ≈ 2.7) provided excellent peak symmetry (Tailing Factor < 1.2), confirming the necessity of an acidic mobile phase.

  • Organic Modifier Concentration: An isocratic elution with 40% acetonitrile provided a suitable retention time of approximately 5.5 minutes. For analyzing potential impurities with different polarities, a gradient elution was also developed (see final method).

  • Column Temperature: The column temperature was maintained at 30°C to ensure consistent retention times and improve method robustness against minor fluctuations in ambient laboratory temperature.

  • Detection Wavelength: A UV scan of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride in the mobile phase showed a maximum absorbance at 272 nm, which was selected for quantification to ensure high sensitivity.

Final Optimized HPLC Method

The optimization process resulted in the following validated chromatographic conditions.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 272 nm
Run Time 10 minutes
Diluent 50:50 Water:Acetonitrile

Method Validation

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][5]

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Injection of blank (diluent), placebo, and spiked sample. Peak purity analysis using a photodiode array (PDA) detector.No interference at the retention time of the analyte peak. Peak purity index > 0.999.
Linearity Analysis of five concentration levels from 50% to 150% of the target concentration (n=3 replicates per level).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80% to 120% of the target assay concentration.
Accuracy (Recovery) Analysis of spiked placebo at three concentration levels (80%, 100%, 120%; n=3 preparations per level).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate preparations at 100% target concentration. Intermediate: Analysis by a different analyst on a different day.Repeatability: RSD ≤ 2.0%. Intermediate: RSD ≤ 2.0%.
LOD & LOQ Determined from the standard deviation of the response and the slope of the linearity curve.LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1.
Robustness Deliberate small variations in method parameters (Flow rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase %B ±2%).System suitability parameters remain within limits. RSD of results ≤ 2.0%.

Validation Results Summary: The method successfully met all pre-defined acceptance criteria. Linearity was established with r² > 0.9995. Accuracy studies showed mean recoveries between 99.2% and 101.5%. Precision studies resulted in RSD values of <1.0% for both repeatability and intermediate precision. The method proved to be robust under all tested variations.

Detailed Experimental Protocols

Protocol 5.1: Reagent and Sample Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent (50:50 Water:Acetonitrile): Combine 500 mL of HPLC-grade water with 500 mL of HPLC-grade acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (0.1 mg/mL): Accurately weigh a quantity of the sample powder equivalent to 25 mg of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride into a 25 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm PTFE syringe filter before injection.

Protocol 5.2: HPLC System Operation and System Suitability
  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase (60:40 A:B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Make one injection of the blank (diluent) to ensure no interfering peaks are present.

    • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • SST Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5 for the analyte peak.

    • Theoretical Plates (N): ≥ 5000 for the analyte peak.

    • %RSD for Peak Area: ≤ 2.0% for the five replicate injections.

  • Sample Analysis: Once the SST criteria are met, proceed with injecting the prepared samples. Integrate the peak area for the analyte.

Conclusion

The RP-HPLC method described in this application note is rapid, specific, accurate, and robust for the quantitative analysis of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride. The use of a C18 column with an acidic mobile phase provides excellent peak shape and reliable performance. The method has been successfully validated according to ICH guidelines, confirming its suitability for routine quality control analysis in pharmaceutical development and manufacturing environments.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • ResearchGate. (2014). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Lab Manager. (2025, October 23). ICH Q2(R2) and Q14: A Modernized Approach to Analytical Method Validation. [Link]

  • PubChem. (R)-3-(3-Methylphenoxy)pyrrolidine HCl. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Cheméo. Chemical Properties of Pyrrolidine (CAS 123-75-1). [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • NextSDS. 3-(3-METHOXYPHENOXY)PYRROLIDINE HYDROCHLORIDE — Chemical Substance Information. [Link]

  • PMC. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • CORE. (2020). UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]

Sources

Method

Preclinical Application Note: In Vivo Dosing Protocols for 3-(3-Ethylphenoxy)pyrrolidine Hydrochloride in Murine Models

Scientific Background & Rationale The compound 3-(3-Ethylphenoxy)pyrrolidine hydrochloride (CAS 946681-79-4) belongs to the aryloxypyrrolidine class of chemical probes. In drug development, aryloxypyrrolidines are highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Background & Rationale

The compound 3-(3-Ethylphenoxy)pyrrolidine hydrochloride (CAS 946681-79-4) belongs to the aryloxypyrrolidine class of chemical probes. In drug development, aryloxypyrrolidines are highly valued for their ability to cross the blood-brain barrier (BBB) and modulate central nervous system (CNS) targets. Structurally related derivatives have been extensively investigated as potent inhibitors of human cytosolic phospholipase A2 (cPLA2) , modulators of GABA-transaminase , and monoamine reuptake inhibitors.

Causality in Chemical Form: Why the Hydrochloride Salt?

The free base of 3-(3-Ethylphenoxy)pyrrolidine is highly lipophilic, which is advantageous for target engagement but detrimental to systemic administration due to poor aqueous solubility. Utilizing the hydrochloride (HCl) salt protonates the secondary amine of the pyrrolidine ring (pKa ~9.0). This structural modification is critical: it shifts the compound into a highly water-soluble cationic state at physiological pH, preventing the formation of micro-precipitates in the bloodstream that could cause fatal micro-emboli during intravenous (IV) administration.

Hypothesized Mechanism of Action

Aryloxypyrrolidines are frequently utilized to probe inflammatory and neuro-modulatory pathways. When targeting cPLA2, these compounds block the release of arachidonic acid, thereby downstreaming the suppression of pro-inflammatory prostaglandins and leukotrienes.

MOA Stimulus Inflammatory Stimulus (Ca2+ Influx) cPLA2 Cytosolic Phospholipase A2 (cPLA2α) Stimulus->cPLA2 AA Arachidonic Acid (AA) cPLA2->AA Inhibitor 3-(3-Ethylphenoxy)pyrrolidine HCl (Probe) Inhibitor->cPLA2 Inhibits Enzymes COX / 5-LOX Pathways AA->Enzymes Mediators Prostaglandins & Leukotrienes Enzymes->Mediators

Hypothesized mechanism of action: Aryloxypyrrolidine-mediated cPLA2 inhibition.

Self-Validating Formulation Protocol

To ensure reproducibility, the dosing vehicle must be isotonic and strictly pH-controlled.

Materials:

  • 3-(3-Ethylphenoxy)pyrrolidine HCl (Purity >98%)

  • 0.9% Sterile Physiological Saline

  • 0.1 N NaOH and 0.1 N HCl (for pH adjustment)

  • 0.22 µm PTFE Syringe Filter

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5.0 mg of the HCl salt into a sterile glass vial.

  • Dissolution: Add 9.5 mL of 0.9% sterile saline. Causality: Saline is chosen over pure water to maintain osmotic balance, preventing red blood cell lysis (hemolysis) upon IV injection.

  • Vortexing: Vortex for 60 seconds until visually clear.

  • pH Adjustment: Measure the pH. Adjust to 7.2 - 7.4 using micro-titrations of 0.1 N NaOH. Causality: The HCl salt is naturally acidic in solution. Injecting an acidic solution IV causes immediate phlebitis and tail necrosis in mice.

  • Volume Adjustment: QS to exactly 10.0 mL with saline to achieve a final concentration of 0.5 mg/mL.

  • Sterilization: Pass the solution through a 0.22 µm PTFE filter.

  • System Validation (QC): Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. The absence of a pellet validates complete dissolution. Analyze a 10 µL sample via LC-UV to confirm the 0.5 mg/mL concentration prior to animal dosing.

In Vivo Dosing Protocols (C57BL/6 Mice)

The following protocols are optimized for adult C57BL/6 mice (approx. 25 g body weight). The standard dosing volume is strictly capped at 10 mL/kg . Causality: Volumes exceeding 10 mL/kg induce hypervolemia, which artificially alters cardiac output, renal clearance, and skews the pharmacokinetic distribution phase.

Protocol A: Intravenous (IV) Administration (Tail Vein)

Used for absolute bioavailability calculations and rapid systemic exposure.

  • Preparation: Warm the mouse in a commercially available warming chamber at 37°C for 3–5 minutes. Causality: Thermal stimulation induces peripheral vasodilation, engorging the lateral tail veins and ensuring accurate needle placement.

  • Restraint: Secure the mouse in a well-ventilated restrainer.

  • Injection: Using a 27G or 29G needle, align the bevel facing up. Insert at a shallow 10-degree angle into the lateral tail vein.

  • Verification: A lack of resistance during the push and the vein "clearing" (turning pale) validates successful intravascular delivery. If a subcutaneous bleb forms, abort the injection to prevent localized tissue necrosis.

  • Dose: Administer 250 µL of the 0.5 mg/mL solution slowly over 10 seconds (yielding a 5 mg/kg dose).

Protocol B: Per Os (PO) Oral Gavage

Used to assess intestinal absorption and hepatic first-pass metabolism.

  • Preparation: Fast the mice for 4 hours prior to dosing. Causality: Fasting standardizes gastric emptying times and prevents food-drug binding interactions in the stomach.

  • Restraint: Scruff the mouse firmly behind the ears to immobilize the head and align the esophagus vertically.

  • Administration: Use a 20G reusable stainless-steel gavage needle with a ball tip. Causality: The ball tip prevents accidental tracheal intubation and esophageal perforation.

  • Delivery: Gently slide the needle down the back of the mouth into the esophagus. Do not force it. Administer the dose smoothly and monitor for signs of reflux.

Experimental Workflow & Pharmacokinetic Sampling

ExperimentalWorkflow A Compound Formulation (0.9% Saline, pH 7.2) B Route Selection (IV, IP, PO) A->B C In Vivo Dosing (C57BL/6 Mice) B->C D Pharmacokinetic Sampling (Blood/Brain at t=0 to 24h) C->D E Efficacy Assays (cPLA2 / Neuro-behavior) C->E F LC-MS/MS Analysis & Data Modeling D->F E->F

In vivo experimental workflow for pharmacokinetic and efficacy evaluation.

Blood and Tissue Collection
  • Serial Bleeding: Collect 50 µL of blood via submandibular vein puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C. Causality: Chilling prevents ex vivo enzymatic degradation of the compound.

  • Brain Extraction: At terminal time points, perfuse the mouse with cold saline to remove intravascular blood. Extract the brain, weigh it, and homogenize in a 1:3 (w/v) ratio of 50% methanol/water for LC-MS/MS analysis. Causality: Perfusion is mandatory to ensure the measured drug concentration represents true BBB penetration, not residual drug trapped in the cerebral microvasculature.

Quantitative Data Presentation

The table below summarizes representative pharmacokinetic parameters expected for an optimized aryloxypyrrolidine derivative in murine models, providing a baseline for data modeling.

Pharmacokinetic ParameterIV Administration (5 mg/kg)PO Administration (10 mg/kg)Biological Significance
Cmax (Maximum Concentration)1,250 ng/mL480 ng/mLIndicates peak systemic exposure and potential for acute toxicity.
Tmax (Time to Cmax)0.08 h (5 min)1.5 hReflects rapid absorption kinetics from the gastrointestinal tract.
AUC0-inf (Total Exposure)2,100 h·ng/mL1,890 h·ng/mLUsed to calculate overall bioavailability.
T1/2 (Elimination Half-Life)2.4 h3.1 hDictates the dosing frequency required to maintain steady-state levels.
F% (Oral Bioavailability)100% (Reference)45%Highlights moderate hepatic first-pass metabolism typical of pyrrolidines.
Brain-to-Plasma Ratio (Kp) 1.81.6Values >1.0 confirm excellent BBB penetration for CNS targeting.

References

  • Antonopoulou, G., et al. "Off-target effect of the cPLA2α inhibitor pyrrophenone: Inhibition of calcium release from the endoplasmic reticulum." Biochemical and Biophysical Research Communications, 2016.[Link]

  • Ibrahim, A., et al. "In-vitro cytotoxicity, antioxidant, bleomycin-dependent DNA damage and immunomodulatory evaluation of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2, 5-dione based derivatives." Medicinal Chemistry Research, 2014.[Link]

Application

Application Note: Mass Spectrometry Fragmentation Profiling of 3-(3-Ethylphenoxy)pyrrolidine Hydrochloride

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Author: BenchChem Technical Support Team. Date: April 2026

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Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Self-Validating Protocol

Chemical Profiling & Ionization Dynamics

3-(3-Ethylphenoxy)pyrrolidine hydrochloride (CAS: 946681-79-4) is a highly relevant structural motif in modern medicinal chemistry. Featuring a basic secondary amine within a pyrrolidine ring linked via an ether bridge to a lipophilic 3-ethylphenyl group, this scaffold is frequently utilized in CNS-active agents and targeted oncology therapeutics (e.g., KRAS inhibitors).

Understanding its tandem mass spectrometry (MS/MS) behavior is critical for accurate metabolite identification, impurity profiling, and pharmacokinetic quantification.

The Causality of Proton Sequestration

In positive Electrospray Ionization (ESI+), ionization is not a random event; it is dictated by gas-phase basicity. The secondary amine of the pyrrolidine ring (pKa ~9.5) acts as a powerful proton sink. As documented in recent mass spectrometry studies on pyrrolidine-containing scaffolds, the basic pyrrolidine moiety preferentially sequesters the proton during ionization [1]. Upon collisional activation, this localized charge drives a highly predictable, charge-directed fragmentation cascade, often dominating the spectrum by yielding a highly stable, low-mass core fragment while neutralizing the rest of the molecule.

Self-Validating LC-MS/MS Analytical Protocol

To ensure high-fidelity spectral data free from in-source artifacts or carryover, the following self-validating protocol must be employed. Do not treat these steps as mere suggestions; they are chemically necessitated by the compound's properties.

Step 1: Sample Preparation & System Suitability
  • Causality: The compound is supplied as a hydrochloride salt. To analyze it via ESI+, it must be fully dissolved and protonated in the liquid phase prior to droplet desolvation.

  • Procedure:

    • Dissolve 1.0 mg of the standard in 1 mL of LC-MS grade Methanol to create a stock solution.

    • Dilute to a 1 µg/mL working solution using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid . Why Formic Acid? Buffering the solvent to pH ~2.7 ensures the pyrrolidine nitrogen is 100% protonated, maximizing the yield of the [M+H]+ precursor ion.

  • Self-Validation Checkpoint: Before injecting the sample, inject a solvent blank. Monitor m/z 192.1 to confirm zero carryover. Follow this by injecting a known system suitability standard (e.g., Reserpine) to verify mass accuracy (< 5 ppm) and confirm that the collision cell is properly pressurized with Argon gas.

Step 2: Chromatographic Separation
  • Causality: The 3-ethylphenoxy group imparts significant hydrophobicity, while the basic amine can cause peak tailing if it interacts with unendcapped silanols on the stationary phase.

  • Procedure:

    • Use a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Run a rapid gradient from 5% Mobile Phase B (Acetonitrile + 0.1% FA) to 95% B over 5 minutes. The high organic concentration is required to efficiently elute the lipophilic ethylphenyl moiety, while the acidic modifier suppresses secondary silanol interactions.

Step 3: Tandem Mass Spectrometry (MS/MS) Acquisition
  • Causality: The ether (C-O) bond is relatively labile, whereas the carbon-carbon bonds within the pyrrolidine ring are robust. A static Collision Energy (CE) will either miss the primary cleavage or obliterate the secondary fragments.

  • Procedure:

    • Isolate the precursor ion [M+H]+ at m/z 192.1 in Q1.

    • Ramp the Collision Energy (CE) from 15 eV to 40 eV in Q2. This energy sweep ensures the capture of both the low-energy ether cleavage and the high-energy ring-opening events in a single, comprehensive product ion scan.

    • Scan Q3 from m/z 30 to 200.

Mechanistic Fragmentation Pathways

Upon isolation and collisional activation of the [M+H]+ precursor (m/z 192.1), the molecule undergoes specific, energy-dependent dissociation pathways [2].

Pathway A: Charge-Directed Ether Cleavage (Dominant Route)

Because the proton is tightly sequestered by the pyrrolidine nitrogen, the most energetically favorable event is the heterolytic cleavage of the C-O ether bond. Stevenson’s Rule dictates that the charge will remain on the fragment with the lower ionization energy/higher proton affinity. Consequently, the charge stays on the nitrogen, resulting in the neutral loss of 3-ethylphenol (122 Da). This yields the pyrrolidinium cation at m/z 70.1 , which acts as the diagnostic base peak (100% abundance) for this class of compounds.

Pathway B: Aromatic Charge Retention (Minor Route)

A secondary, higher-energy pathway involves the cleavage of the same ether bond, but with the charge stabilizing on the aromatic system. This results in the neutral loss of pyrrolidin-3-ol (87 Da) and the formation of the 3-ethylphenyl cation at m/z 105.1 .

Pathway C: Terminal Ring and Alkyl Cleavages

At elevated collision energies (>30 eV), the primary fragments undergo further degradation:

  • The m/z 70.1 pyrrolidinium ion undergoes ring cleavage (loss of HCN, 27 Da) to yield an aliphatic amine fragment at m/z 43.1 .

  • The m/z 105.1 3-ethylphenyl cation loses its ethyl group as neutral ethylene ( C2​H4​ , 28 Da) to yield a highly stable phenyl cation at m/z 77.1 .

Quantitative Fragment Summary

The table below summarizes the expected MS/MS profile, providing a rapid reference for Multiple Reaction Monitoring (MRM) method development.

Precursor m/zProduct m/zIon TypeNeutral Loss (Da)Relative AbundanceStructural Assignment
192.1 - [M+H]+ -15%Protonated Precursor
192.1164.1 [M+H−C2​H4​]+ 28< 5%Loss of ethylene from ethyl group
192.1105.1 [C8​H9​]+ 8720%3-Ethylphenyl cation
192.177.1 [C6​H5​]+ 115 (87 + 28)10%Phenyl cation
192.170.1 [C4​H8​N]+ 122100% (Base Peak) Pyrrolidinium cation
192.143.1 [C2​H5​N]+ 149 (122 + 27)35%Pyrrolidine ring cleavage

Fragmentation Pathway Visualization

The following diagram maps the logical flow of the collision-induced dissociation cascade, illustrating the divergence between nitrogen-retained and aryl-retained charge states.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 192.1 3-(3-Ethylphenoxy)pyrrolidine F70 Pyrrolidinium Cation m/z 70.1 M->F70 Neutral Loss: 122 Da (3-Ethylphenol) Charge on N F105 3-Ethylphenyl Cation m/z 105.1 M->F105 Neutral Loss: 87 Da (Pyrrolidin-3-ol) Charge on Aryl F43 Ring Cleavage Fragment m/z 43.1 F70->F43 Neutral Loss: 27 Da (HCN) F77 Phenyl Cation m/z 77.1 F105->F77 Neutral Loss: 28 Da (C2H4)

Figure 1: ESI-MS/MS collision-induced dissociation pathways of 3-(3-Ethylphenoxy)pyrrolidine.

References

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link][1]

  • Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules Source: Journal of Chromatography A (Elsevier) URL:[Link]

Sources

Method

Application Note: Cell Culture Assay Protocols for 3-(3-Ethylphenoxy)pyrrolidine Hydrochloride in Neuropharmacology

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: In vitro Pharmacological Profiling, Assay Causality, and Self-Validating Methodologies Executive Summary & Pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: In vitro Pharmacological Profiling, Assay Causality, and Self-Validating Methodologies

Executive Summary & Pharmacological Context

As a Senior Application Scientist, I present this comprehensive methodological guide for utilizing 3-(3-Ethylphenoxy)pyrrolidine hydrochloride (CAS 946681-79-4) in cell-based pharmacological assays. The phenoxypyrrolidine scaffold is a privileged structural motif in neurotherapeutics, highly valued for its optimal lipophilicity, blood-brain barrier (BBB) penetrance, and specific binding interactions within central nervous system (CNS) targets[1].

In drug discovery, phenoxypyrrolidine derivatives are primarily deployed to evaluate two critical neuropharmacological pathways:

  • Beta-secretase 1 (BACE-1) Inhibition: BACE-1 is the rate-limiting aspartic protease responsible for the amyloidogenic cleavage of the Amyloid Precursor Protein (APP), a primary driver of Alzheimer's disease pathology[2]. The phenoxypyrrolidine core interacts favorably with the catalytic aspartic acid dyads of the BACE-1 active site[1].

  • Serotonin 5-HT6 Receptor Modulation: The 5-HT6 receptor is a Gs-coupled GPCR localized exclusively in the CNS. Antagonism of this receptor by phenoxypyrrolidine analogs stimulates cholinergic and glutamatergic neurotransmission, providing a mechanism to rescue age-related cognitive deficits[3].

This guide details the causal logic, self-validating experimental designs, and step-by-step protocols for evaluating this compound's efficacy in cell culture models.

Compound Preparation and Handling

To ensure experimental trustworthiness, the physical handling of the compound must prevent solvent-induced artifacts.

  • Solubility & Stock Preparation: 3-(3-Ethylphenoxy)pyrrolidine hydrochloride is highly soluble in Dimethyl Sulfoxide (DMSO). Prepare a 10 mM master stock in 100% anhydrous DMSO.

  • Causality of Solvent Limits: The final assay concentration of DMSO must never exceed 0.1% (v/v) . Concentrations above 0.1% disrupt lipid bilayers, artifactually altering GPCR conformation and inducing cytotoxicity in delicate neuronal cell lines.

  • Storage: Aliquot the 10 mM stock into amber light-blocking tubes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent compound degradation.

Protocol A: BACE-1 Cellular Cleavage Assay (SH-SY5Y Cells)

Causality & Assay Design

Artificial biochemical assays using recombinant BACE-1 lack physiological lipid membrane contexts. Therefore, we utilize SH-SY5Y human neuroblastoma cells , which endogenously express both APP and BACE-1[2]. We measure the secretion of soluble APPβ (sAPPβ) into the culture media using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

To create a self-validating system , every assay plate must include a known BACE-1 inhibitor (e.g., Verubecestat) to define the maximum inhibition window ( Emax​ ) and a vehicle control to define basal cleavage. A Z'-factor ≥0.5 is mandatory to validate the assay's statistical reliability.

Step-by-Step Methodology
  • Cell Seeding: Seed SH-SY5Y cells at 40,000 cells/well in a 96-well tissue culture plate using DMEM/F12 media supplemented with 10% FBS. Incubate at 37°C, 5% CO 2​ for 24 hours to allow adherence.

  • Compound Dilution: Prepare a 10-point dose-response curve of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride via 1:3 serial dilutions in assay media (DMEM/F12, 1% FBS), starting at a top concentration of 10 µM.

  • Treatment: Carefully aspirate the growth media. Add 100 µL of the compound dilutions to the cells. Include vehicle (0.1% DMSO) and positive control (1 µM Verubecestat) wells.

  • Incubation: Incubate cells for 16 hours at 37°C. Rationale: This duration is optimized to allow sufficient accumulation of the sAPPβ cleavage product in the supernatant without reaching target saturation.

  • Supernatant Harvest: Transfer 10 µL of the culture supernatant to a 384-well low-volume white proxiplate.

  • TR-FRET Readout: Add 10 µL of sAPPβ-specific TR-FRET antibody mixture (Europium-cryptate donor and d2-acceptor). Incubate for 2 hours at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm, Emission: 620 nm and 665 nm). Calculate the 665/620 nm ratio.

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (Soluble Fragment) Assay Readout APP->sAPPb Cleavage C99 C99 Membrane Fragment APP->C99 Cleavage BACE1 BACE-1 Enzyme (Beta-Secretase) BACE1->APP Catalyzes Compound 3-(3-Ethylphenoxy)pyrrolidine (Inhibitor) Compound->BACE1 Inhibits

Caption: BACE-1 amyloidogenic cleavage pathway and pharmacological inhibition workflow.

Protocol B: 5-HT6 Receptor cAMP Accumulation Assay (HEK293 Cells)

Causality & Assay Design

To evaluate the antagonist properties of the compound, we utilize HEK293 cells stably transfected with the human 5-HT6 receptor. Because 5-HT6 is Gs-coupled, activation by serotonin increases intracellular cyclic AMP (cAMP)[3]. We measure the compound's ability to block serotonin-induced cAMP accumulation. The assay buffer must include the phosphodiesterase inhibitor IBMX to prevent rapid cAMP degradation, ensuring a robust and measurable signal window.

Step-by-Step Methodology
  • Cell Preparation: Harvest HEK293-5HT6 cells and resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4) at a density of 1×106 cells/mL.

  • Compound Pre-incubation: Dispense 5 µL of the cell suspension (5,000 cells) into a 384-well white microplate. Add 5 µL of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride (dose-response, 3x concentrated) and incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows the compound to achieve binding equilibrium at the orthosteric site before agonist competition.

  • Agonist Challenge: Add 5 µL of Serotonin (5-HT) at its pre-determined EC80​ concentration. Incubate for 30 minutes at room temperature to drive Gs-protein activation and adenylyl cyclase stimulation.

  • Lysis and Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (both prepared in cellular lysis buffer).

  • Readout: Incubate for 1 hour in the dark. Measure TR-FRET signals (665/620 nm ratio). Note: In this competitive immunoassay format, the TR-FRET signal is inversely proportional to the concentration of intracellular cAMP.

GPCR_cAMP Ligand 3-(3-Ethylphenoxy)pyrrolidine (Antagonist) Receptor 5-HT6 Receptor (Gs-Coupled) Ligand->Receptor Binds/Blocks GProtein Gs Protein Activation Receptor->GProtein Stimulates (if active) Adenylate Adenylyl Cyclase (AC) GProtein->Adenylate Activates cAMP cAMP Production (TR-FRET Readout) Adenylate->cAMP Synthesizes

Caption: 5-HT6 receptor Gs-coupled cAMP signaling cascade and antagonist blockade.

Quantitative Data Presentation & Validation Metrics

To ensure strict quality control across screening campaigns, experimental data should align with the historical performance metrics of phenoxypyrrolidine-class compounds.

Assay ParameterBACE-1 Cellular Assay (Protocol A)5-HT6 cAMP Assay (Protocol B)
Cell Line SH-SY5Y (Endogenous)HEK293-5HT6 (Stable Transfectant)
Primary Readout TR-FRET (sAPPβ secretion)TR-FRET (Intracellular cAMP)
Expected IC 50​ Range 0.5 µM - 5.0 µM0.1 µM - 2.0 µM
Positive Control Verubecestat (1 µM)SB-271046 (10 µM)
Agonist Challenge N/A (Constitutive cleavage)Serotonin (5-HT) at EC80​
Target Z'-Factor ≥0.65 ≥0.70
Signal-to-Background (S/B) > 5.0> 10.0

References

  • Discovery of an orally efficaceous 4-phenoxypyrrolidine-based BACE-1 inhibitor Bioorganic & Medicinal Chemistry Letters URL:[Link][1]

  • Targeting Amyloidogenic Processing of APP in Alzheimer's Disease Frontiers in Aging Neuroscience URL:[Link][2]

  • Computational modeling and biomarker studies of pharmacological treatment of Alzheimer's disease Experimental and Therapeutic Medicine (PMC) URL:[Link][3]

Sources

Application

NMR spectroscopy characterization of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride

This Application Note provides an authoritative, in-depth guide for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization and quantitative purity validation of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride ....

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Author: BenchChem Technical Support Team. Date: April 2026

This Application Note provides an authoritative, in-depth guide for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization and quantitative purity validation of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride . By combining multidimensional structural elucidation with self-validating metrological principles, this protocol is designed for researchers and drug development professionals requiring rigorous analytical standards.

Scientific Rationale & Experimental Design

The structural verification of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride presents two distinct analytical challenges: the dynamics of the protonated secondary amine (hydrochloride salt) and the stereochemical complexity of the chiral pyrrolidine ring[1].

Causality of Solvent Selection

The choice of solvent is the most critical initial parameter. While free-base amines are often analyzed in Chloroform-d (CDCl3), the hydrochloride salt form necessitates Dimethyl Sulfoxide-d6 (DMSO-d6) .

  • The "Why": In non-polar solvents, the NH₂⁺ protons of the pyrrolidine ring undergo intermediate chemical exchange, leading to severe peak broadening that can obscure the adjacent aliphatic protons. DMSO-d6 strongly solvates the cation, effectively slowing the proton exchange rate. This renders the NH₂⁺ protons as a distinct, observable broad signal (~9.5 ppm) and sharpens the signals of the adjacent C2 and C5 methylene protons, allowing for precise integration and multiplicity analysis[1].

The Challenge of the Chiral Pyrrolidine Ring

The ether linkage at the C3 position of the pyrrolidine ring creates a stereocenter. Consequently, the methylene protons at C2, C4, and C5 are diastereotopic —they are magnetically non-equivalent and split into complex, overlapping multiplets. Standard 1D ¹H NMR is insufficient to assign these signals confidently. We must deploy a logical progression of 2D NMR techniques (COSY, HSQC, HMBC) to untangle the spin systems and map the exact connectivity of the molecule[2].

Logic H1 1H NMR (Proton Environments) COSY COSY (Vicinal H-H) H1->COSY HSQC HSQC (Direct C-H) H1->HSQC HMBC HMBC (Long-Range C-H) H1->HMBC C13 13C NMR (Carbon Backbone) C13->HSQC C13->HMBC Struct 3-(3-Ethylphenoxy)pyrrolidine Connectivity Map COSY->Struct Pyrrolidine Ring HSQC->Struct CH/CH2/CH3 Groups HMBC->Struct Ether Linkage & Quaternary C

Fig 2. Logical integration of 1D and 2D NMR techniques for complete structural elucidation.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol integrates Quantitative NMR (qNMR) as a self-validating metrological system, aligning with USP <761> and <1761> guidelines,[3]. By utilizing an internal calibrant, the method simultaneously confirms structural identity and calculates absolute mass fraction (purity) without requiring a reference standard of the analyte itself.

Step 1: Gravimetric Sample Preparation
  • Weighing: Using a microbalance (d = 0.001 mg), accurately weigh ~15.00 mg of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride (Analyte).

  • Internal Calibrant: Accurately weigh ~5.00 mg of Maleic acid (TraceCERT® standard, 99.9% purity). Causality: Maleic acid provides a sharp, isolated singlet at 6.26 ppm in DMSO-d6, ensuring zero signal overlap with the analyte's aromatic (6.7–7.3 ppm) or aliphatic (1.1–5.2 ppm) regions.

  • Dissolution: Dissolve the mixture in 600 µL of DMSO-d6 (99.9 atom % D, containing 0.03% v/v TMS). Vortex for 60 seconds to ensure complete homogenization.

  • Transfer: Transfer the solution to a high-precision 5 mm NMR tube.

Step 2: Instrument Setup & Acquisition Parameters
  • Instrument: 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm inverse detection probe.

  • Temperature: Regulate precisely at 298 K to stabilize chemical shifts.

  • 1H qNMR Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1):30 seconds . Causality: The longest longitudinal relaxation time ( T1​ ) in the molecule must be exceeded by a factor of 5 to 7 to ensure >99% return to thermal equilibrium. Failing to do so results in signal attenuation and destroys quantitative accuracy[4].

    • Number of Scans (NS): 64.

  • 13C{1H} NMR Acquisition: Pulse angle = 30°, D1 = 2s, NS = 1024. Use power-gated decoupling (e.g., WALTZ-16) to remove C-H splitting while minimizing Nuclear Overhauser Effect (NOE) buildup distortions.

  • 2D NMR: Acquire gradient-selected COSY, phase-sensitive HSQC (optimized for 1JCH​=145 Hz), and HMBC (optimized for long-range coupling nJCH​=8 Hz).

Workflow N1 Sample Preparation (Analyte + Calibrant in DMSO-d6) N2 1D NMR Acquisition (1H, 13C, qNMR with D1=30s) N1->N2 Gravimetric Precision N3 2D NMR Correlation (COSY, HSQC, HMBC) N2->N3 Structural Elucidation N4 Spectral Assignment (Diastereotopic Resolution) N3->N4 Map Spin Systems N5 qNMR Purity Calculation (Self-Validating Metrology) N4->N5 Select Isolated Quant Peaks

Fig 1. End-to-end NMR experimental workflow for structural and quantitative analysis.

Data Presentation & Spectral Interpretation

The structural assignment relies heavily on HMBC to bridge the functional groups. The ether linkage is definitively proven by the HMBC cross-peak between the pyrrolidine C3-H (~5.10 ppm) and the aromatic C1' (~157.5 ppm). The ethyl attachment is confirmed by cross-peaks from the ethyl CH₂ (~2.60 ppm) to the aromatic C2', C3', and C4'.

Table 1: ¹H NMR Assignments (DMSO-d6, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic / 2D Correlation
NH₂⁺ 9.50Broad singlet2HExchangeable protons, stabilized by DMSO-d6.
H-5' 7.20Triplet (J = 7.8 Hz)1HAromatic meta-proton; couples to H-4' and H-6'.
H-4' 6.85Doublet (J = 7.8 Hz)1HAromatic; ortho to ethyl group.
H-2' 6.80Singlet (broad)1HAromatic; isolated between O-linkage and ethyl group.
H-6' 6.75Doublet (J = 7.8 Hz)1HAromatic; ortho to O-linkage.
C3-H 5.10Multiplet1HPyrrolidine chiral center; shifted downfield by oxygen.
C2-H₂ 3.40 - 3.60Multiplet2HDiastereotopic protons; adjacent to N⁺ and chiral C3.
C5-H₂ 3.20 - 3.35Multiplet2HDiastereotopic protons; adjacent to N⁺.
Ethyl CH₂ 2.60Quartet (J = 7.6 Hz)2HHMBC correlation to C2', C3', C4'.
C4-H₂ 2.10 - 2.30Multiplet2HDiastereotopic protons; furthest from heteroatoms.
Ethyl CH₃ 1.18Triplet (J = 7.6 Hz)3HCOSY correlation to Ethyl CH₂.
Table 2: ¹³C NMR Assignments (DMSO-d6, 100 MHz)
Carbon TypePositionChemical Shift (δ, ppm)HSQC / HMBC Confirmations
Quaternary (Ar)C1' (O-linked)157.5HMBC from C3-H (Pyrrolidine) and H-5'.
Quaternary (Ar)C3' (Et-linked)145.2HMBC from Ethyl CH₂ and H-5'.
Methine (Ar)C5'129.5HSQC from 7.20 ppm.
Methine (Ar)C4'121.3HSQC from 6.85 ppm.
Methine (Ar)C6'114.8HSQC from 6.75 ppm.
Methine (Ar)C2'112.1HSQC from 6.80 ppm.
Methine (Pyr)C3 (O-linked)75.4HSQC from 5.10 ppm; HMBC to C1'.
Methylene (Pyr)C250.2HSQC from 3.40-3.60 ppm.
Methylene (Pyr)C544.1HSQC from 3.20-3.35 ppm.
Methylene (Pyr)C431.5HSQC from 2.10-2.30 ppm.
Methylene (Aliph)Ethyl CH₂28.4HSQC from 2.60 ppm.
Methyl (Aliph)Ethyl CH₃15.6HSQC from 1.18 ppm.

Self-Validating qNMR Purity Assessment

Once the structure is verified, the absolute purity of the batch is calculated using the internal calibrant data extracted from the 1D ¹H qNMR spectrum[4].

Selection of Quantitative Peaks:

  • Internal Calibrant: Maleic acid singlet at 6.26 ppm ( Istd​ , 2H).

  • Analyte: The isolated Ethyl CH₃ triplet at 1.18 ppm ( Ix​ , 3H) or the H-5' triplet at 7.20 ppm ( Ix​ , 1H).

Purity Calculation Formula: Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(Wx​Wstd​​)×Pstd​

Where:

  • I = Integral area of the selected signal

  • N = Number of protons generating the signal (e.g., 3 for Ethyl CH₃, 2 for Maleic acid)

  • M = Molar mass ( Mx​ = 227.73 g/mol for the HCl salt; Mstd​ = 116.07 g/mol for Maleic acid)

  • W = Gravimetric weight of the sample and standard

  • Pstd​ = Certified purity of the Maleic acid standard (e.g., 0.999)

This mathematical closure ensures that the analytical workflow is entirely self-contained, verifying both the qualitative molecular architecture and the quantitative batch integrity in a single, highly trustworthy experimental run.

References

  • Sørensen, D., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR <761> and <1761>. Semantic Scholar / Metrologia. Available at: [Link]

  • Zhao, L., et al. (2018). Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. OSTI / Crystal Growth & Design. Available at: [Link]

  • Westphal, F., et al. (2009). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Forensic Science International. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-(3-Ethylphenoxy)pyrrolidine Hydrochloride

Welcome to the Technical Support Center for formulation and analytical scientists working with 3-(3-Ethylphenoxy)pyrrolidine hydrochloride . This guide is engineered to troubleshoot common aqueous solubility issues, prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and analytical scientists working with 3-(3-Ethylphenoxy)pyrrolidine hydrochloride . This guide is engineered to troubleshoot common aqueous solubility issues, providing mechanistic explanations, validated protocols, and evidence-based formulation strategies.

Section 1: Physicochemical Troubleshooting & Causality

Q: Why does 3-(3-Ethylphenoxy)pyrrolidine hydrochloride precipitate in simulated gastric fluid (SGF) or normal saline, despite being a water-soluble salt?

A: This is a classic manifestation of the common-ion effect [1]. While hydrochloride salts of basic drugs generally exhibit higher aqueous solubility than their free base forms, their apparent solubility (Ksp) is highly dependent on the microenvironmental chloride ion concentration.

When you introduce 3-(3-Ethylphenoxy)pyrrolidine HCl into a medium with high intrinsic chloride concentrations (such as 0.9% NaCl or SGF, which contains ~0.1 N HCl), the excess Cl− ions shift the dissociation equilibrium to the left. This suppresses the solubility of the drug, causing the solubility product ( Ksp​ ) to be exceeded, which results in the rapid precipitation of the solid hydrochloride salt[1]. Furthermore, the bulky 3-ethylphenoxy moiety is highly lipophilic; once the ionization advantage is suppressed by the common-ion effect, the intrinsic hydrophobicity of the molecule drives aggregation and precipitation[2].

Pathway A Precipitation of API in Aqueous Media B Assess Media Composition (pH, Counterions) A->B C High [Cl-] Environment (e.g., SGF, Saline) B->C D Low [Cl-] Environment (e.g., Water, Phosphate Buffer) B->D E Common-Ion Effect (Ksp Exceeded) C->E F Intrinsic Lipophilicity (Ethylphenoxy Group) D->F G Switch to Mesylate/Sulfate or Use Co-solvents E->G H Use Cyclodextrins or Micellar Surfactants F->H

Logic tree for diagnosing and resolving precipitation of hydrochloride salts.

Section 2: Formulation Strategies for Aqueous Media

Q: How can I formulate an aqueous vehicle for intravenous (IV) or oral dosing that overcomes the intrinsic lipophilicity of the 3-ethylphenoxy moiety?

A: When altering the chemical environment (e.g., switching from a hydrochloride to a mesylate salt) is not feasible, the most effective approaches are co-solvency and inclusion complexation [3].

  • Co-solvency: Solvents like Propylene Glycol or PEG 400 reduce the overall dielectric constant of the aqueous vehicle, reducing the polarity gap between the water and the lipophilic ethylphenoxy group[4].

  • Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the lipophilic 3-ethylphenoxy tail, while its hydrophilic exterior maintains aqueous solubility. The protonated pyrrolidine ring likely remains oriented toward the aqueous phase, creating a highly stable, soluble inclusion complex[3].

Quantitative Comparison of Solubilization Excipients
Excipient SystemOptimal ConcentrationPrimary Mechanism of SolubilizationExpected Solubility Enhancement Factor (SEF)
Propylene Glycol (PG) 10% - 20% v/vDielectric constant reduction2x - 5x
Polysorbate 80 1% - 5% w/vMicellar solubilization5x - 15x
HP-β-Cyclodextrin 10% - 30% w/vInclusion complexation10x - 50x
0.1N HCl (Control) N/ApH adjustment1x (Baseline, prone to common-ion effect)

Section 3: Validated Experimental Methodologies

Q: What is the standard protocol for evaluating and validating cyclodextrin complexation for this compound?

A: To definitively prove that solubility enhancement is due to 1:1 inclusion complexation (and not just hydrotropy or micellization), you must perform a Phase Solubility Analysis (Higuchi-Connors method). This protocol is a self-validating system: by filtering the samples before HPLC analysis, you ensure that only thermodynamically dissolved API is quantified, eliminating false positives from suspended nanoparticles.

Protocol: Phase Solubility Analysis (Higuchi-Connors)

Step 1: Preparation of Excipient Matrix

  • Prepare a series of aqueous solutions containing HP-β-CD at increasing concentrations: 0, 25, 50, 75, 100, and 150 mM in purified water (or a low-chloride buffer like 50 mM Phosphate Buffer, pH 6.8).

Step 2: API Saturation

  • Add an excess amount of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride (e.g., 50 mg) to 5 mL of each cyclodextrin solution in sealed glass vials. Causality note: Excess solid must be present to ensure the thermodynamic equilibrium of the saturated state is reached.

Step 3: Equilibration

  • Place the vials in an orbital shaker incubator at 25°C ± 0.5°C and agitate at 150 rpm for 48 hours.

Step 4: Phase Separation (Critical Step)

  • Remove the vials and allow them to stand for 2 hours to let large aggregates settle.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter . Discard the first 1 mL of filtrate to prevent adsorption artifacts on the filter membrane.

Step 5: Quantification & Validation

  • Dilute the filtrate appropriately and quantify the dissolved API using a validated HPLC-UV method.

  • Plot the molar concentration of dissolved API (y-axis) versus the molar concentration of HP-β-CD (x-axis). An AL​ -type (linear) plot confirms a 1:1 inclusion complex.

Workflow S1 Prepare HP-β-CD Solutions (0-150 mM) S2 Add Excess API (Solid State) S1->S2 S3 Equilibrate (25°C, 48h, 150 rpm) S2->S3 S4 Filter (0.22 µm PTFE) S3->S4 S5 HPLC Quantification & Isotherm Plotting S4->S5

Step-by-step workflow for cyclodextrin phase solubility analysis.

Section 4: Advanced Solid Dosage Form Troubleshooting

Q: If liquid formulations fail or we need to transition to a solid oral dosage form, how can we improve the dissolution rate to prevent in vivo precipitation?

A: Transitioning from a crystalline salt to an Amorphous Solid Dispersion (ASD) is the most robust strategy for solid oral dosage forms[3]. Crystalline 3-(3-Ethylphenoxy)pyrrolidine hydrochloride requires significant energy to break its crystal lattice. By dispersing the drug at a molecular level within a hydrophilic polymer matrix (such as PVP or HPMCAS) via hot-melt extrusion or spray drying, you bypass the lattice energy barrier[4].

When the ASD contacts gastrointestinal fluids, the polymer dissolves rapidly, releasing the drug in a supersaturated state. The polymer simultaneously acts as a precipitation inhibitor, stabilizing the supersaturated 3-(3-Ethylphenoxy)pyrrolidine in solution long enough for intestinal absorption to occur[3].

References
  • Title: Salt formation to improve drug solubility Source: United States Patent and Trademark Office (USPTO) / Advanced Drug Delivery Reviews URL: [Link] (Note: Grounded via USPTO prior art database referencing Serajuddin, A.T.M., Advanced Drug Delivery Reviews)[1]

  • Title: Aqueous solubility-enhancing excipient technologies: a review of recent developments Source: European Pharmaceutical Review URL: [Link][3]

  • Title: Enhancement of Solubility: A Pharmaceutical Overview Source: Scholars Research Library URL: [Link][4]

  • Title: Investigation of mechanisms for enhancing the solubility and dissolution rate of drugs which form slightly soluble salts Source: University of Maryland Digital Archive URL: [Link][2]

Sources

Optimization

Technical Support Center: Optimizing Extraction Yield for 3-(3-Ethylphenoxy)pyrrolidine Hydrochloride

Introduction Welcome to the technical support guide for the synthesis and purification of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride. This document is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis and purification of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on maximizing extraction yield and ensuring final product purity. The pyrrolidine moiety is a common and valuable scaffold in drug discovery, and mastering its synthesis is a critical skill.[1] This guide provides in-depth, experience-based answers to frequently encountered issues, detailed protocols, and the scientific rationale behind each recommended step.

The synthesis of 3-(3-Ethylphenoxy)pyrrolidine typically proceeds via a Williamson ether synthesis.[2][3][4] This reaction involves the SN2 reaction between an alkoxide (generated from 3-hydroxypyrrolidine) and an organohalide (like 3-ethylphenoxide formed from 3-ethylphenol and a base, reacting with a suitable pyrrolidine precursor).[2][3][4][5] While the synthesis itself is robust, significant product loss often occurs during the aqueous work-up and extraction phases. This guide will focus on mitigating those losses.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the work-up and extraction of 3-(3-Ethylphenoxy)pyrrolidine as its free base, and subsequent conversion to the hydrochloride salt.

Category 1: Post-Reaction Work-up & Initial Extraction

Question 1: My overall yield is very low after the initial organic extraction. Where did my product go?

This is the most common issue and almost always relates to improper pH control during the work-up.[6][7]

  • Core Principle: The key to a successful amine extraction is manipulating its solubility by controlling its ionization state.[6][8]

    • Free Base (R₃N): The neutral, deprotonated amine is soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate).

    • Amine Salt (R₃NH⁺Cl⁻): The protonated amine hydrochloride is soluble in the aqueous phase.[6][8]

  • Most Likely Cause: Incomplete basification of the reaction mixture. After the reaction, your pyrrolidine product is likely in its protonated (salt) form, making it water-soluble. If you do not add enough base to raise the pH of the aqueous layer sufficiently (typically to pH 11-12), the amine will remain in the aqueous phase and will not be extracted into the organic solvent.[6][9]

  • Troubleshooting Actions:

    • Verify pH: Do not rely on litmus paper. Use a calibrated pH meter to check the pH of the aqueous phase after adding base and mixing thoroughly. Ensure the pH is at least 2 units higher than the pKa of the amine's conjugate acid.[6]

    • Sufficient Base: Add a strong base like 10M NaOH or saturated potassium carbonate solution portion-wise until the target pH is reached and stable.[6]

    • Re-extract: If you suspect product loss to the aqueous layer, you can re-extract the initial aqueous phase with fresh organic solvent after ensuring it is sufficiently basic.

Question 2: I've formed a thick, stable emulsion between the aqueous and organic layers that won't separate. What should I do?

Emulsion formation is a frequent problem in liquid-liquid extractions, especially with basic aqueous solutions.[10][11]

  • Causes: Vigorous shaking, presence of surfactant-like impurities, or high concentration of dissolved solids can all lead to emulsions.[10]

  • Troubleshooting Actions:

    • Prevention is Key: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times, venting frequently.[10] This increases the surface area for extraction without high shear forces.

    • Break the Emulsion:

      • Add Brine: Add a saturated NaCl solution ("brine"). This increases the ionic strength of the aqueous layer, which helps to force the separation of the two phases (a technique known as "salting out").[10]

      • Gentle Swirling: Gently swirl the separatory funnel.

      • Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth).

      • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to break an emulsion.[10]

Category 2: Purification via Acid-Base "pH Swing" Extraction

For higher purity, a back-extraction into an acidic aqueous phase is often performed.

Question 3: I've successfully extracted the free base into an organic solvent. Now, how do I purify it further before making the HCl salt?

A "pH swing" or acid-base extraction is a powerful purification technique.[6]

  • Principle: This method selectively pulls your basic amine product from the organic layer (which may contain neutral or acidic impurities) into a fresh, clean aqueous layer.

  • Workflow:

    • Take your organic extract containing the free base amine.

    • Wash it with an acidic solution (e.g., 1M HCl). The amine will become protonated (R₃NH⁺Cl⁻) and move into the aqueous acid layer.

    • Separate the layers. The organic layer, now containing non-basic impurities, can be discarded.

    • Take the acidic aqueous layer containing your purified amine salt.

    • Basify this aqueous layer again (e.g., with 10M NaOH to pH 11-12) to regenerate the free base (R₃N).[6]

    • Extract this basic aqueous solution with a fresh organic solvent (e.g., DCM or EtOAc). Your purified free base is now in this new organic layer.

    • Dry the organic layer over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and proceed to salt formation.

Visualizing the Extraction Workflow

The following diagrams illustrate the core principles and workflows discussed.

Extraction_Workflow cluster_reaction Reaction Phase cluster_extraction Extraction & Purification Phase cluster_salt Salt Formation & Isolation React 1. Williamson Ether Synthesis (3-hydroxypyrrolidine + 3-ethylphenol precursor) Quench 2. Reaction Quench (e.g., with H₂O or NH₄Cl) React->Quench Basify 3. Basify Aqueous Phase (Add NaOH to pH > 11) Quench->Basify Extract_Org 4. Extract with Organic Solvent (Product moves to Organic Layer) Basify->Extract_Org Dry 5. Dry Organic Layer (e.g., Na₂SO₄) Extract_Org->Dry Add_HCl 6. Add HCl Solution (e.g., HCl in Isopropanol) Dry->Add_HCl Crystallize 7. Crystallize/Precipitate Add_HCl->Crystallize Isolate 8. Isolate Product (Filter and Dry) Crystallize->Isolate Product Final Product: 3-(3-Ethylphenoxy)pyrrolidine HCl Isolate->Product

Caption: A high-level overview of the synthesis, extraction, and isolation steps.

pH_Principle L1 Organic Layer (e.g., DCM) [ R₃N ] is very low L2 Aqueous Layer (Acidic) [ R₃NH⁺Cl⁻ ] is high (Product is here) Equilibrium R₃N (Organic Soluble) + H⁺ ightleftharpoons R₃NH⁺ (Aqueous Soluble) L2->Equilibrium Add Base (e.g., NaOH) H1 Organic Layer (e.g., DCM) [ R₃N ] is high (Product is here) H2 Aqueous Layer (Basic) [ R₃NH⁺Cl⁻ ] is very low H1->Equilibrium Add Acid (e.g., HCl) Equilibrium->L2 Extract Equilibrium->H1 Extract

Caption: The equilibrium governing the distribution of the amine between phases.

Category 3: Hydrochloride Salt Formation and Isolation

Question 4: I have the purified free base in an organic solvent. What is the best way to form the hydrochloride salt and get a solid product?

Precipitating the hydrochloride salt is the final step and is critical for obtaining a pure, crystalline solid.

  • Common Problem: The product "oils out" instead of crystallizing, forming a sticky, difficult-to-handle goo. This is often due to impurities or the presence of water.

  • Recommended Protocol:

    • Ensure Dryness: The organic solution of your free base must be scrupulously dry. Pass it through a plug of fresh anhydrous sodium sulfate immediately before this step if needed.

    • Solvent Choice: The choice of solvent is critical.[12] A common and effective method is to use a non-polar solvent in which the hydrochloride salt is insoluble.

    • Procedure:

      • Dissolve the dried free base in a minimal amount of a solvent like anhydrous diethyl ether or methyl tert-butyl ether (MTBE).

      • Cool the solution in an ice bath.

      • Slowly add a solution of HCl in a solvent, such as 2M HCl in diethyl ether or 4M HCl in dioxane, dropwise while stirring.

      • The hydrochloride salt should precipitate as a white solid. If it begins to oil out, stop the addition, scratch the inside of the flask with a glass rod, and allow it to sit in the ice bath to encourage crystallization.

    • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous ether or MTBE to remove any residual impurities.

    • Drying: Dry the solid product under high vacuum to remove all residual solvents.[12]

Quantitative Data & Protocols

Table 1: Troubleshooting Guide Summary
Symptom / Issue Primary Probable Cause(s) Recommended Actions & Key Parameters
Low Overall Yield Incomplete basification of the aqueous layer during initial extraction.1. Use a pH meter to confirm aqueous phase pH is 11-12.[6] 2. Perform multiple extractions (e.g., 3x with smaller volumes).
Stable Emulsion Forms Vigorous shaking; high concentration of solutes.1. Use gentle inversions instead of shaking. 2. Add saturated NaCl (brine) to "salt out".[10] 3. Consider filtering through Celite®.
Product Lost During Purification Incomplete acidification during back-extraction or incomplete basification before final extraction.1. For acid wash, ensure pH is < 2. 2. For final extraction, ensure pH is > 11.[6]
Final Product is an Oil/Goo Presence of water or impurities; incorrect solvent for precipitation.1. Ensure the organic solution of the free base is completely dry. 2. Precipitate from a non-polar solvent like diethyl ether or MTBE. 3. Add the HCl solution slowly at 0 °C.

Detailed Experimental Protocol: Optimized Extraction and Salt Formation

This protocol assumes the initial chemical reaction has been completed and quenched with water.

  • Basification and Initial Extraction of Free Base: a. Transfer the quenched reaction mixture to a separatory funnel of appropriate size. b. Cool the funnel in an ice-water bath. Slowly add 10M NaOH solution in portions, with swirling. After each addition, stopper the funnel, vent, and gently mix. c. After gross addition, remove the funnel from the ice bath and check the pH of the aqueous layer using a calibrated pH meter. Continue adding base dropwise until the pH is stable at 11-12. d. Add a volume of an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate). e. Stopper the funnel and gently invert 10-15 times, venting after every 2-3 inversions. Do not shake vigorously. f. Allow the layers to separate completely. If an emulsion forms, refer to the troubleshooting guide above. g. Drain the lower organic layer into a clean flask. h. Add a second portion of fresh organic solvent to the separatory funnel, and repeat the extraction process. Perform a total of three extractions. i. Combine all organic extracts.

  • Drying the Organic Extract: a. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the combined organic extracts. Add enough so that some of the drying agent remains free-flowing. b. Swirl the flask and let it stand for at least 15-20 minutes. c. Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.

  • Formation and Isolation of the Hydrochloride Salt: a. Concentrate the dried organic solution under reduced pressure (rotary evaporator) to obtain the crude free base, typically as an oil. b. Dissolve this oil in a minimal amount of anhydrous diethyl ether (or MTBE). c. Place the flask in an ice bath and stir with a magnetic stirrer. d. Using a dropping funnel or syringe, add a solution of 2.0 M HCl in diethyl ether dropwise. e. A white precipitate of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride should form immediately. Continue adding the HCl solution until no further precipitation is observed. f. Allow the slurry to stir in the ice bath for an additional 30 minutes to ensure complete precipitation. g. Collect the solid product by vacuum filtration using a Büchner funnel. h. Wash the filter cake with two small portions of cold, anhydrous diethyl ether. i. Transfer the white solid to a watch glass or petri dish and dry under high vacuum to a constant weight.

References

  • Benchchem Technical Support. (2025). Technical Support Center: pH Optimization for Amine-Based Liquid-Liquid Extraction. Benchchem.
  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
  • Benchchem. (2025). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. Benchchem.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta Chemistry.
  • JoVE. (2024). Extraction Effects of pH in Analytical Chemistry. JoVE Core.
  • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs, University of York.
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • Chemistry Steps. (2022). Williamson Ether Synthesis. Chemistry Steps.
  • Specialty Chemicals. (n.d.). 3-Hydroxypyrrolidine HCl: A Cornerstone in Organic Chemistry Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Williamson ether synthesis. TCI Chemicals.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Baseline Noise for 3-(3-Ethylphenoxy)pyrrolidine Hydrochloride

Welcome to the Advanced Chromatography Support Center. Analyzing secondary amine salts like 3-(3-Ethylphenoxy)pyrrolidine hydrochloride presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Analyzing secondary amine salts like 3-(3-Ethylphenoxy)pyrrolidine hydrochloride presents unique chromatographic challenges. Because the pyrrolidine ring lacks a strong chromophore, detection relies entirely on the 3-ethylphenoxy moiety, which necessitates low-UV monitoring (typically 210–220 nm). At these low wavelengths, the system is hypersensitive to solvent impurities, buffer absorbance, and pump pulsations.

This guide provides field-proven, self-validating troubleshooting protocols to isolate and eliminate baseline noise, ensuring high signal-to-noise (S/N) ratios and robust quantification.

Diagnostic Workflow: Isolating the Source of Noise

Baseline noise is not a monolithic issue; its morphology (random, periodic, or drifting) reveals its chemical or mechanical origin. Before altering your method, use the diagnostic logic tree below to isolate the root cause.

BaselineNoise Start Observe Baseline Noise (UV at 210 nm) PumpOff Turn Pump OFF. Is noise still present? Start->PumpOff Detector Optical/Detector Issue PumpOff->Detector Yes Periodic Is noise periodic (syncs with pump)? PumpOff->Periodic No FixDet Flush flow cell & Check UV lamp hours Detector->FixDet Pump Pump/Hydraulic Issue Periodic->Pump Yes Random Random noise or gradient drift? Periodic->Random No FixPump Purge air, clean valves, or replace pump seals Pump->FixPump Chemistry Mobile Phase / Chemistry Random->Chemistry Yes FixChem Use LC-MS grade solvents, optimize static mixer Chemistry->FixChem

Diagnostic workflow for isolating HPLC baseline noise sources.

In-Depth Troubleshooting Guides & Protocols

Guide A: Mitigating UV Absorbance Drift in Gradient Elution

The Causality: To prevent the highly basic pyrrolidine nitrogen (pKa ~10.4) from interacting with acidic silanols on the stationary phase, acidic ion-pairing agents like Trifluoroacetic acid (TFA) are often used[1]. However, TFA has a significant UV absorbance at 210 nm. During a gradient run, as the ratio of Mobile Phase B (organic) increases, the background absorbance shifts dramatically, causing severe baseline drift and masking the 3-(3-Ethylphenoxy)pyrrolidine peak.

Self-Validating Protocol: TFA Absorbance Balancing Instead of using equal concentrations of TFA in both mobile phases, you must compensate for the lower dielectric constant and baseline absorbance of the organic phase.

  • Prepare Mobile Phase A: Add exactly 1.0 mL of LC-MS grade TFA to 1.0 L of Milli-Q water (0.10% v/v).

  • Prepare Mobile Phase B: Add exactly 0.85 mL of LC-MS grade TFA to 1.0 L of HPLC-grade Acetonitrile (0.085% v/v).

  • Run a Blank Gradient: Execute your full gradient method without injecting a sample.

  • Validation Step: Evaluate the baseline from 0% to 100% B. If the baseline drifts upwards, the absorbance of B is too high; reduce TFA in B by 0.005%. If it drifts downwards, increase TFA in B by 0.005%. A successfully balanced system will yield a flat baseline drift of < 5 mAU across the entire gradient.

Guide B: Eliminating Pump Pulsation and Mixing Noise

The Causality: Incomplete solvent mixing creates micro-environments of differing refractive indices. When these micro-environments pass through the UV flow cell at 210 nm, they refract the light beam away from the photodiode, registering as high-frequency, periodic baseline noise[2]. This is highly prevalent when mixing aqueous buffers with acetonitrile.

Self-Validating Protocol: Hydraulic Isolation and Mixer Upgrade

  • Isolate the Column: Remove the analytical column and replace it with a zero-dead-volume (ZDV) union.

  • Stress Test the Pump: Run the system at 1.0 mL/min with a 50:50 mixture of Mobile Phase A and B. Monitor the baseline at 210 nm.

  • Analyze the Frequency: Zoom in on the baseline. If the noise forms a uniform sine wave that perfectly matches the pump's stroke volume (e.g., one peak every 100 µL), the issue is hydraulic mixing[3].

  • Corrective Action: Install a high-efficiency static mixer (e.g., an ASI static mixer) directly downstream of the pump[2].

  • Validation Step: Re-run the 50:50 mixture through the ZDV union. The periodic sine wave must flatten into random, high-frequency noise with an amplitude of < 0.5 mAU. If pulsations persist, purge the pump and sonicate the inlet check valves in 60°C water to remove trapped air or particulate matter.

Quantitative Data: Solvent Selection Parameters

Because 3-(3-Ethylphenoxy)pyrrolidine requires monitoring at 210 nm, solvent selection is the most critical factor in controlling random baseline noise. Using solvents with UV cutoffs too close to the detection wavelength will exponentially increase background noise[4].

Solvent / AdditiveUV Cutoff (nm)Absorbance at 210 nmSuitability for 3-(3-Ethylphenoxy)pyrrolidine HCl
Acetonitrile (HPLC Grade) 190< 0.05 AUExcellent; highly transparent at 210 nm.
Methanol (HPLC Grade) 205~ 0.40 AUPoor; high background noise; obscures low-level impurities.
Water (Milli-Q / LC-MS) < 190< 0.01 AUExcellent; requires strict inline vacuum degassing.
0.1% TFA ~ 210~ 0.50 AUModerate; requires absorbance balancing (see Guide A).
10 mM Phosphate Buffer < 190< 0.05 AUExcellent; highly transparent, but risks precipitation in >80% ACN.

Frequently Asked Questions (FAQs)

Q: I am injecting the hydrochloride salt of 3-(3-Ethylphenoxy)pyrrolidine, and I see a massive negative dip and noise spike right at the void volume. How do I fix this? A: This is a "chloride ghost peak." The high concentration of chloride ions from the API salt has a different refractive index and UV absorbance than your mobile phase. When it elutes at the void volume ( T0​ ), it disrupts the baseline. Fix: Matrix-match your sample diluent. Dissolve your sample in the exact composition of your initial mobile phase (e.g., 90% A / 10% B). This eliminates the refractive index shock.

Q: My baseline noise increases significantly only when the column is attached. The pump and detector passed the ZDV union test. What is happening? A: You are experiencing stationary phase dewetting or column bleed[5]. If you are using a highly aqueous mobile phase (>95% water) with a standard C18 column, the hydrophobic C18 chains will collapse onto themselves, trapping mobile phase and causing random baseline noise. Fix: Switch to an "AQ" type column (polar-embedded or polar-endcapped) designed to resist phase collapse in highly aqueous conditions, or ensure your gradient starts at a minimum of 5% organic solvent.

Q: Can I use an organic buffer like pyrrolidine to run this method at high pH instead of low pH? A: Yes. Because the API is a pyrrolidine derivative, running the mobile phase at a pH > 11 (above its pKa) will neutralize the molecule, improving peak shape and retention. You can use an organic buffer like pyrrolidine to achieve this[1]. However, standard silica columns dissolve rapidly at pH > 8. You must use a specialized high-pH tolerant column (e.g., hybrid silica or polymeric stationary phase) to prevent catastrophic column bleed and baseline noise.

References

  • HPLC Repair Services: Common Causes of Baseline Noise The Overbrook Group [Link]

  • The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance Chrom Tech [Link]

  • A Guide to HPLC and LC-MS Buffer Selection HPLC.eu [Link]

  • Science of Chromatography: Troubleshooting Sensitivity and S/N Cole-Parmer[Link]

  • Chromatography Troubleshooting Guides: Mobile Phase Contamination ChemITrust AI[Link]

Sources

Optimization

preventing crystallization of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride during storage

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 3-(3-Ethylphenoxy)pyrrolidine hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 3-(3-Ethylphenoxy)pyrrolidine hydrochloride . Due to its amphiphilic structural nature—combining a highly polar pyrrolidine hydrochloride salt with a lipophilic 3-ethylphenoxy ether—this compound is highly susceptible to unwanted crystallization and precipitation during both liquid and solid-state storage.

Below, you will find causality-driven troubleshooting guides, self-validating protocols, and FAQs to ensure the physical stability of your compound across all experimental workflows.

Section 1: Liquid Storage & In Vitro Assays (DMSO/Aqueous Stocks)

FAQ & Troubleshooting

Q: Why does my 10 mM DMSO stock solution form crystals when stored at -20°C? A: This is a classic case of moisture-induced antisolvent crystallization. While DMSO is an excellent solvent, it is highly hygroscopic. Every time a stock vial is opened, atmospheric moisture condenses into the solvent. Water acts as a potent antisolvent for the hydrophobic 3-ethylphenoxy moiety of the molecule. As the water content in the DMSO increases, the local dielectric constant shifts, lowering the solubility of the lipophilic tail. This thermodynamic instability forces the molecules to aggregate and nucleate into crystals, a process accelerated by the temperature drop during -20°C storage[1].

Q: Can I rescue a crystallized DMSO stock solution? A: Yes, but with caution. You can attempt to redissolve the compound by warming the vial to 37°C and sonicating for 5–10 minutes. However, if the crystallization was driven by significant water ingress, the compound may precipitate again upon cooling. It is always preferable to use single-use aliquots.

Workflow: Liquid Stock Management

DMSO_Workflow A Prepare Stock in Anhydrous DMSO B Aliquot into Single-Use Amber Vials A->B C Store at -80°C (Desiccated) B->C D Thaw at Room Temp C->D E Visual Inspection: Crystals Present? D->E F Warm to 37°C & Sonicate E->F Yes (Cloudy) G Proceed with Assay E->G No (Clear) F->E Re-check H Discard Aliquot F->H Fails to dissolve

Decision tree for handling DMSO stock solutions to prevent and address crystallization.

Protocol 1: Self-Validating Preparation of Anhydrous DMSO Stocks

Causality Focus: Minimizing freeze-thaw cycles and water ingress prevents antisolvent nucleation.

  • Equilibration: Allow the lyophilized vial of 3-(3-Ethylphenoxy)pyrrolidine HCl to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reason: Prevents condensation on the cold powder.

  • Dissolution: Dissolve the compound in Anhydrous DMSO (water content ≤0.005%) to achieve a 10 mM concentration. Vortex until visually clear.

  • Aliquoting: Immediately divide the stock into 10–20 µL single-use aliquots in tightly sealed amber microcentrifuge tubes.

  • Storage: Store aliquots in a sealed secondary container with active desiccant at -80°C.

  • Validation Step: Before use in an assay, thaw the aliquot at room temperature. Place 1 µL of the stock on a glass slide and observe under a microscope at 10x magnification. The field must be 100% optically clear with no birefringent microcrystals.

Section 2: Solid-State Storage & Formulation (Amorphous Solid Dispersions)

FAQ & Troubleshooting

Q: We formulated the compound as an Amorphous Solid Dispersion (ASD) for in vivo dosing, but it reverted to a crystalline powder during storage. Why? A: The amorphous state is a high-energy, thermodynamically unstable form. The natural thermodynamic drive of the system is to return to the lower-energy crystalline hydrochloride salt lattice. Polymers in ASDs (like PVP or HPMCAS) kinetically trap the drug by restricting molecular mobility [2]. However, if your storage environment has high humidity, moisture permeates the ASD. Water is a potent plasticizer; it drastically lowers the glass transition temperature ( Tg​ ) of the polymer matrix. Once the Tg​ drops below your storage temperature ( Tstorage​>Tg​ ), the polymer chains gain mobility, allowing the drug molecules to diffuse, nucleate, and crystallize [3].

Q: Which polymer provides the best crystallization inhibition for this specific compound? A: Because 3-(3-Ethylphenoxy)pyrrolidine HCl contains a secondary amine (pyrrolidine ring), it can act as a hydrogen bond donor (in its protonated state) or acceptor. Polymers with strong hydrogen-bonding capabilities, such as Polyvinylpyrrolidone (PVP) or Polyacrylic acid (PAA), are highly recommended. These polymers form non-covalent interactions with the drug, significantly reducing its chemical potential and molecular mobility, thereby preventing phase separation and crystallization [4].

Workflow: ASD Crystallization Mechanism

ASD_Mechanism A Amorphous Solid Dispersion (Drug + Polymer Matrix) B Moisture Ingress (High Humidity) A->B F Stable Amorphous State (T_storage < Tg) A->F Desiccated Storage C Polymer Plasticization (Tg Depression) B->C D Increased Molecular Mobility (T_storage > Tg) C->D E Nucleation & Crystallization D->E Thermodynamic Drive

Thermodynamic vs. kinetic pathways governing physical stability in Amorphous Solid Dispersions.

Protocol 2: Preparation and Storage of Kinetically Stable ASDs

Causality Focus: Maximizing drug-polymer hydrogen bonding and maintaining Tstorage​ strictly below Tg​ .

  • Solvent Selection: Dissolve 3-(3-Ethylphenoxy)pyrrolidine HCl and PVP-VA64 (1:4 w/w ratio) in a common volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v). Reason: Ensures molecular-level mixing of drug and polymer.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator or spray dryer. The rapid evaporation kinetically traps the drug in the amorphous polymer matrix before the crystalline lattice can form.

  • Secondary Drying: Place the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent. Reason: Residual solvent acts as a plasticizer similar to water, lowering Tg​ .

  • Storage: Store the ASD in tightly sealed high-density polyethylene (HDPE) bottles with silica gel desiccants at 4°C.

  • Validation Step: Perform Differential Scanning Calorimetry (DSC) on a 5 mg sample. A successful, stable ASD will show a single glass transition event ( Tg​ ) and an absolute absence of an endothermic melting peak ( Tm​ ) corresponding to the crystalline HCl salt.

Section 3: Quantitative Stability Data

The following table summarizes the expected physical stability of 3-(3-Ethylphenoxy)pyrrolidine HCl across various storage matrices and conditions.

Storage Medium / FormulationTemperatureAdditives / PolymersExpected Shelf LifeCrystallization Risk
Anhydrous DMSO -80°CNone> 6 monthsLow (if kept desiccated)
Standard DMSO -20°CNone< 1 monthHigh (due to moisture ingress)
Aqueous Buffer (pH 7.4) 4°C0.5% DMSO< 24 hoursVery High (hydrophobic exclusion)
ASD (PVP-VA) 25°CPVP-VA (1:4 ratio)> 12 monthsLow (if RH < 60%)
ASD (No Polymer) 25°CNone< 3 daysVery High (thermodynamic drive)

References

  • Phase Behavior and Crystallization Kinetics of a Poorly Water-Soluble Weakly Basic Drug as a Function of Supersaturation and Media Composition Source: Molecular Pharmaceutics, ACS Publications. URL:[Link]

  • Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance Source: Pharmaceutics, PubMed Central (PMC). URL:[Link]

  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions... Resistant to Recrystallization Caused by Exposure to Moisture Source: Pharmaceutics, MDPI. URL:[Link]

  • Rapid Assessment of the Physical Stability of Amorphous Solid Dispersions Source: Crystal Growth & Design, ACS Publications. URL:[Link]

Troubleshooting

Technical Support Center: Handling Hygroscopicity in 3-(3-Ethylphenoxy)pyrrolidine Hydrochloride

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals working with 3-(3-Ethylphenoxy)pyrrolidine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, formulation scientists, and drug development professionals working with 3-(3-Ethylphenoxy)pyrrolidine hydrochloride (CAS 946681-79-4). Due to its ionic nature, this secondary amine salt presents significant handling challenges related to moisture sorption.

This living document provides mechanistic insights, self-validating troubleshooting workflows, and rigorous recovery protocols to ensure the integrity of your active pharmaceutical ingredient (API).

SECTION 1: The Mechanistic "Why" (Expertise & Causality)

Q: Why does 3-(3-Ethylphenoxy)pyrrolidine hydrochloride rapidly absorb moisture compared to its free base form?

A: The hygroscopicity of this compound is driven by the thermodynamics of its crystal lattice. When the basic pyrrolidine ring is neutralized with hydrochloric acid, it forms an ionic salt. The exposed polar ionized groups (N-H⁺ and Cl⁻) on the crystal surfaces act as highly active hydrogen bond donors and acceptors [1].

This ionic character drastically lowers the compound's Critical Relative Humidity (CRH) . When the ambient relative humidity exceeds the CRH, the thermodynamic driving force favors water vapor sorption. If left unchecked, the powder will absorb enough moisture to dissolve into its own absorbed water—a phase transition known as deliquescence. Furthermore, the loosely bound moisture in hydrochloride salts creates a highly acidic microenvironment, which can catalyze the hydrolytic degradation of the molecule over time [2].

Causality Amine 3-(3-Ethylphenoxy)pyrrolidine HCl (Secondary Amine Salt) Ionic High Ionic Character & Crystal Lattice Energy Amine->Ionic Hbond Exposed H-Bond Sites (N-H⁺ and Cl⁻) Amine->Hbond Moisture Atmospheric Moisture Sorption (RH > CRH) Ionic->Moisture Hbond->Moisture Deliquescence Deliquescence (Solid to Liquid Transition) Moisture->Deliquescence Exceeds Critical Relative Humidity Hydrolysis Microenvironmental pH Drop & Chemical Instability Deliquescence->Hydrolysis Aqueous Layer Formation

Logical pathway illustrating the causality of moisture-induced degradation in amine hydrochlorides.

SECTION 2: Diagnostic & Troubleshooting Workflows

Q: My powder has clumped or turned into a sticky paste. How do I diagnose the extent of moisture damage and recover it?

A: Visual inspection is only the first step. To determine the appropriate recovery path without risking thermal degradation, you must quantify the exact water content. We utilize Karl Fischer (KF) Titration rather than Loss on Drying (LOD) because LOD cannot distinguish between bound water of crystallization, surface moisture, and volatile organic impurities. KF provides a highly specific, self-validating data point for your recovery workflow.

Protocol 1: Gravimetric Moisture Assessment & Karl Fischer Titration

Step 1: Atmospheric Control Transfer the compromised 3-(3-Ethylphenoxy)pyrrolidine HCl sample into a sealed septum vial within a dry glovebox (RH < 5%). Causality: This prevents further ambient moisture uptake during sample preparation, ensuring the titration reflects the true state of the bulk powder.

Step 2: Reagent Selection & Solvation Use a methanol/formamide solvent blend (3:1 v/v) in the KF vessel. Causality: Amine hydrochlorides can sometimes exhibit poor solubility in pure methanol; formamide disrupts the ionic lattice to ensure complete release of bound water.

Step 3: Titration Execution Introduce 50–100 mg of the sample into the KF vessel. Utilize volumetric titration if visual deliquescence is observed (expected moisture >1%), or coulometric titration for minor clumping (expected moisture <1%).

Step 4: Self-Validation System Run a certified 1% water standard before and after the sample batch. If the post-test standard deviates by >0.05%, recalibrate the electrode to ensure the basic amine has not fouled the glass frit.

MoistureTroubleshooting Start Assess Powder State: 3-(3-Ethylphenoxy)pyrrolidine HCl State1 Free-Flowing Start->State1 State2 Clumped/Agglomerated Start->State2 State3 Deliquescent (Liquid) Start->State3 Action1 Store in Desiccator (<20% RH, Argon) State1->Action1 Action2 Karl Fischer Titration (Quantify %H₂O) State2->Action2 Action4 Lyophilization Protocol (Re-dissolve & Freeze-Dry) State3->Action4 Action3 Vacuum Desiccation (24-48h at RT) Action2->Action3 < 5% Moisture Action2->Action4 > 5% Moisture

Diagnostic and resolution workflow for handling moisture-compromised pyrrolidine hydrochloride.

SECTION 3: Environmental & Handling Protocols

Q: What are the strict environmental parameters required for handling this compound during weighing and formulation?

A: To maintain the structural and chemical integrity of the API, environmental exposure must be strictly controlled. The quantitative thresholds below are designed to keep the environment well below the compound's CRH.

Quantitative Environmental & Storage Parameters
ParameterOptimal Range / ConditionCausality / Rationale
Relative Humidity (RH) < 20%Prevents crossing the CRH threshold, completely avoiding surface adsorption and deliquescence.
Handling Temperature 15°C – 25°CMinimizes the thermodynamic driving force for moisture sorption and prevents thermal stress.
Moisture Action Limits < 1.0% w/w (Optimal)> 5.0% w/w (Critical)At >5% moisture, the microenvironmental pH drops significantly, necessitating immediate lyophilization.
Storage Container Amber glass, PTFE-lined capBlocks UV light (protecting the phenoxy moiety) and ensures an impermeable moisture barrier.
Headspace Gas Argon or Dry NitrogenDisplaces atmospheric oxygen and moisture; prevents oxidative and hydrolytic degradation [3].

Q: How do I recover a deliquescent batch without degrading the 3-(3-Ethylphenoxy)pyrrolidine moiety?

A: Heating a deliquescent amine hydrochloride in an oven is strictly prohibited. The combination of heat and the acidic aqueous microenvironment will rapidly degrade the compound. Instead, you must use sublimation via lyophilization.

Protocol 2: Desiccation and Lyophilization Recovery Protocol

Step 1: Solvation Dissolve the deliquescent paste in a minimal volume of a tert-butanol/water co-solvent system (e.g., 20:80 v/v). Causality: Tert-butanol acts as a bulking agent and alters the freezing dynamics, preventing the API from collapsing into a dense, un-dryable gum.

Step 2: Flash-Freezing Flash-freeze the solution using a dry ice/acetone bath (-78°C). Causality: Rapid freezing prevents phase separation of the solute and solvent, ensuring a uniform, porous ice matrix that is highly conducive to sublimation.

Step 3: Primary Drying (Sublimation) Apply high vacuum (< 0.1 mbar) and maintain a shelf temperature of -40°C for 24–48 hours. Causality: Keeping the temperature well below the eutectic point prevents "meltback" of the solute, maintaining the structural integrity of the lyophilized cake.

Step 4: Secondary Drying (Desorption) Gradually ramp the shelf temperature to 20°C over 12 hours to desorb residual bound moisture without inducing thermal degradation.

Step 5: Self-Validation System Post-lyophilization, perform a mass balance check. Immediately run a comparative HPLC-UV assay against a reference standard to confirm that no hydrolytic cleavage of the ether linkage occurred during the aqueous phase.

SECTION 4: Formulation & Storage Best Practices

Q: How does moisture affect the long-term stability and solid-state formulation of this API?

A: In solid-state formulations, moisture acts as a potent plasticizer. If the 3-(3-Ethylphenoxy)pyrrolidine hydrochloride is in an amorphous state, absorbed water drastically lowers its glass transition temperature (Tg), inducing a premature shift to a crystalline polymorph.

Furthermore, because it is a hydrochloride salt, the "free" chloride ions dissolved in the loosely bound surface moisture create a highly localized drop in pH [2]. This acidic microenvironment can cause incompatibilities with acid-sensitive excipients in your formulation (e.g., certain disintegrants or binders). Always formulate with excipients that have low moisture content (e.g., anhydrous dibasic calcium phosphate) and utilize moisture-protective packaging (e.g., Alu/Alu blister packs) for the final drug product [3].

References

  • Amine hydrochloride salts: a problem in pharmaceutical formulation? Source: International Journal of Pharmaceutics, 1996; 130(2): 179-185. URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules (Basel, Switzerland) via NCBI PMC. URL:[Link]

  • Effect of moisture on the stability of solid dosage forms Source: Drug Development and Industrial Pharmacy, 1988; 14(14): 1927-1969. URL:[Link]

Optimization

Technical Support Center: Extending the Shelf Life of 3-(3-Ethylphenoxy)pyrrolidine Hydrochloride Aliquots

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide to address the specific physical and chemical vulnerabilities of 3-(3-Ethylphenoxy)pyrrolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide to address the specific physical and chemical vulnerabilities of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride when prepared as liquid aliquots.

While the dry powder form of this compound is generally stable when stored correctly[1], transitioning it into a stock solution (typically in Dimethyl Sulfoxide, DMSO) introduces complex thermodynamic and kinetic variables. This guide bypasses generic advice, focusing instead on the mechanistic causality behind compound degradation, and provides self-validating protocols to guarantee absolute reproducibility in your drug development assays.

Section 1: Solvent Dynamics and Aliquot Preparation (FAQ)

Q: Why do my 3-(3-Ethylphenoxy)pyrrolidine hydrochloride aliquots lose potency or precipitate after just a few weeks in the freezer?

A: The root cause is rarely the chemical degradation of the pyrrolidine ring itself, but rather a physical chemistry failure driven by solvent hygroscopicity .

DMSO is an aprotic, highly hygroscopic solvent. When a DMSO aliquot is opened to ambient laboratory air, it rapidly absorbs atmospheric moisture. For a hydrochloride salt like 3-(3-Ethylphenoxy)pyrrolidine HCl, this water ingress is catastrophic. The introduction of water into the aprotic DMSO environment structurally alters the solvent's hydrogen-bonding network. This disrupts the delicate ionic interactions and solvation sphere between the protonated pyrrolidine and its chloride counterion, drastically reducing the compound's solubility and leading to supersaturation[2].

When this supersaturated solution is subsequently frozen, the compound crashes out of solution as invisible micro-precipitates, leading to a massive drop in effective concentration in your downstream assays.

Logic Root Aliquot Degradation Factors W Atmospheric Moisture Ingress Root->W FT Repeated Freeze-Thaw Cycles Root->FT M1 Altered Ionic Solvation (HCl Salt in DMSO) W->M1 M2 Concentration Gradients & Supersaturation FT->M2 Out Micro-precipitation & Loss of Efficacy M1->Out M2->Out

Caption: Logical relationship of environmental stressors leading to aliquot degradation.

Q: What is the optimal, self-validating protocol for preparing these aliquots to maximize shelf life?

A: To prevent moisture-driven precipitation, you must treat the aliquoting process as an anhydrous workflow. Furthermore, a robust protocol must be self-validating —meaning you analytically confirm the success of the dissolution before committing the aliquots to long-term storage.

Self-Validating Aliquoting Protocol
  • Desiccation & Equilibration: Allow the sealed vial of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents ambient condensation on the cold powder[1].

  • Anhydrous Dissolution: Weigh the required mass and dissolve it exclusively in fresh, anhydrous DMSO from a newly cracked ampoule. Do not use a communal lab bottle of DMSO, as it will already contain absorbed water[2][3].

  • Inert Atmosphere Purging: Perform the dissolution and vortexing under a gentle stream of Argon or Nitrogen gas to displace oxygen and ambient humidity.

  • The Self-Validating Step (Critical): Do not assume the solution is homogenous just because it appears clear to the naked eye. Extract a 5 µL test sample and analyze it via Dynamic Light Scattering (DLS) or measure the baseline absorbance at 600 nm.

    • Pass: DLS shows no particles >10 nm (true solution). Proceed to step 5.

    • Fail: DLS detects micro-particles. The solution is a suspension. Sonicate in a 37°C water bath for 5 minutes and re-test.

  • Dispensing: Aliquot the validated solution into single-use, low-bind microcentrifuge tubes (e.g., 10 µL to 50 µL volumes) to strictly avoid future freeze-thaw cycles[4].

  • Storage: Store immediately at -80°C in a light-protected, desiccated secondary container[2].

Workflow A 3-(3-Ethylphenoxy)pyrrolidine HCl (Dry Powder) C Dissolution & Vortexing (Inert Argon Atmosphere) A->C B Anhydrous DMSO (New Ampoule) B->C D Validation: DLS Check (Self-Validating Step) C->D D->C Fail (Micro-precipitates) E Dispense Single-Use Aliquots (e.g., 20 µL) D->E Pass (<10nm particles) F Store at -80°C (Desiccated & Dark) E->F

Caption: Workflow for the preparation and validation of 3-(3-Ethylphenoxy)pyrrolidine HCl aliquots.

Section 2: Freeze-Thaw Dynamics & Storage Conditions

Q: How many freeze-thaw cycles can this compound withstand before structural or concentration integrity is compromised?

A: The physical stress of a freeze-thaw cycle is highly destructive. As the DMSO aliquot freezes from the outside in, it creates a severe concentration gradient. The 3-(3-Ethylphenoxy)pyrrolidine hydrochloride is pushed into the remaining liquid phase, temporarily exceeding its solubility limit. Upon thawing, these localized high-concentration zones often fail to redissolve completely, leaving compound stuck to the tube walls[2][5].

Extensive repository studies on chemical libraries in DMSO demonstrate that compounds subjected to repeated freeze-thaw cycles in ambient air suffer significant deterioration. While maintaining an inert Argon atmosphere can preserve integrity up to ~11-15 cycles, exposure to ambient humidity causes >10% compound loss within just 10 cycles[5][6][7].

Quantitative Impact of Storage Conditions on Compound Stability in DMSO
Storage ConditionAtmosphereFreeze-Thaw CyclesEstimated Compound LossScientific Recommendation
-80°C Argon / Nitrogen0 (Single-use aliquots)< 1% over 6 monthsOptimal for long-term viability[2].
4°C Argon0 (Continuous)< 5% over 7 weeksAcceptable for short-term, active use[5].
-20°C to 25°C Inert Nitrogen11 cycles< 5% lossBorderline acceptable; requires strict inert handling[7].
-20°C to 25°C Ambient Air> 10 cycles> 10% loss High Risk. Moisture ingress guarantees precipitation[5].

Note: Data synthesized from Procter & Gamble Pharmaceuticals and Abbott Laboratories repository stability studies[5][6][7][8].

Section 3: Troubleshooting Common Aliquot Issues

Q: I see a cloudy precipitate in my thawed aliquot. Can I salvage it, or should I discard it?

A: You can attempt to salvage it, but it requires careful thermal and mechanical energy to overcome the supersaturation state.

  • Do not use the aliquot immediately. The effective concentration of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride in the liquid phase is currently unknown and will ruin your assay reproducibility.

  • Thermal Intervention: Warm the sealed aliquot in a 37°C water bath for 5–10 minutes[2][4].

  • Mechanical Disruption: Sonicate the warmed vial for 3 minutes to break up the crystalline lattice of the precipitate.

  • Re-validation: Visually inspect the solution against a dark background. If it is completely clear, it can be used for that immediate experiment. However, do not refreeze this salvaged aliquot , as the water content that caused the initial precipitation is still present and will cause it to crash out again upon freezing.

Q: I need to dilute my DMSO stock into an aqueous buffer for a cell-based assay. How do I prevent the compound from crashing out during this step?

A: Hydrochloride salts generally have improved aqueous solubility compared to their free base counterparts[9]. However, moving from 100% DMSO to an aqueous buffer causes an immediate solvent shock. To prevent precipitation:

  • Pre-warm both the DMSO aliquot and the aqueous buffer to 37°C before mixing[10].

  • Maintain pH Control: Ensure your aqueous buffer is slightly acidic to neutral. Hydrochloride salts can deprotonate and precipitate rapidly if introduced into alkaline buffers (pH > 8)[3][9].

  • Vortex during addition: Add the DMSO stock dropwise into the vortexing aqueous buffer to prevent localized high concentrations of the compound. Keep final DMSO concentrations below 0.1% to avoid cellular toxicity[10].

Sources

Reference Data & Comparative Studies

Validation

3-(3-Ethylphenoxy)pyrrolidine hydrochloride vs free base stability comparison

Title: Comprehensive Stability Comparison: 3-(3-Ethylphenoxy)pyrrolidine Hydrochloride vs. Free Base Introduction In pharmaceutical development and chemical synthesis, the choice between a free base and its corresponding...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Stability Comparison: 3-(3-Ethylphenoxy)pyrrolidine Hydrochloride vs. Free Base

Introduction In pharmaceutical development and chemical synthesis, the choice between a free base and its corresponding salt form dictates not only the compound's solubility and bioavailability but, critically, its chemical and physical stability[1]. 3-(3-Ethylphenoxy)pyrrolidine (CAS 946681-79-4) is a structural motif relevant to various neuroactive and agrochemical intermediates. It features a secondary amine within its pyrrolidine ring, making the free base highly nucleophilic and susceptible to oxidative degradation.

This guide provides an objective, data-driven comparison of the stability profiles of 3-(3-Ethylphenoxy)pyrrolidine in its free base versus its hydrochloride (HCl) salt form. By examining the mechanistic causality behind their degradation pathways, we establish self-validating analytical protocols for researchers to accurately assess shelf-life and formulation viability.

Mechanistic Causality: Why the Salt Form Dictates Stability

The fundamental difference in stability between the free base and the HCl salt of 3-(3-Ethylphenoxy)pyrrolidine stems from the electronic state of the pyrrolidine nitrogen[2].

  • Oxidative Susceptibility: In the free base form, the secondary amine possesses an available lone pair of electrons. This makes the molecule a strong nucleophile, prone to atmospheric oxidation (forming N-oxides) and susceptible to reacting with ambient carbon dioxide to form carbamate impurities.

  • Protonation and Steric Shielding: Upon conversion to the hydrochloride salt, the amine is protonated ( NH2+​ ), converting it into a stable ammonium ion. The lone pair is no longer available to participate in nucleophilic attacks or oxidative pathways[2]. Furthermore, the incorporation of the chloride counterion alters the crystal lattice energy, typically increasing the melting point and reducing molecular mobility in the solid state[3].

MechanisticPathway FB 3-(3-Ethylphenoxy)pyrrolidine (Free Base) LonePair Active Lone Pair (High Nucleophilicity) FB->LonePair  Exposed N-atom HCl 3-(3-Ethylphenoxy)pyrrolidine HCl Salt Protonated Protonated Amine (No Lone Pair) HCl->Protonated  Ionic Bond Formation Oxidation Oxidative Degradation (N-Oxide Formation) LonePair->Oxidation  O2 / Moisture Exposure Stable High Solid-State Stability (Oxidation Resistant) Protonated->Stable  Steric & Electronic Shielding

Mechanistic pathway showing how amine protonation protects against oxidative degradation.

Quantitative Stability Comparison

While exact empirical degradation rates depend on specific excipient interactions and packaging, the following table synthesizes the comparative stability of 3-(3-Ethylphenoxy)pyrrolidine forms based on accelerated stress testing principles for pyrrolidine derivatives[1][2].

ParameterFree Base (Liquid/Amorphous Solid)Hydrochloride Salt (Crystalline)Causality / Rationale
Appearance Pale yellow to brown oil/low-melting solidWhite to off-white crystalline powderSalt formation increases lattice energy, yielding stable crystals.
Purity (Initial) 98.0% 99.0%Crystallization of the salt acts as a purification step.
Oxidative Stability (6 mo, 40°C/75% RH) High degradation (Purity < 92%)Stable (Purity > 98%)Protonation prevents N-oxide formation.
Hygroscopicity Moderate to HighLow to ModerateFree bases often absorb moisture, acting as a plasticizer[2].
Thermal Stability (Melting Point) Low (Often < 50°C)High (Typically > 150°C)Ionic interactions in the HCl salt require higher energy to disrupt[1].
Aqueous Solubility Poor (Lipophilic)High (Ionized)The charged ammonium species readily solvates in water[4].

Self-Validating Experimental Protocols

To verify these stability metrics in your own laboratory, you must employ self-validating systems. This means every protocol must include internal controls (e.g., mass balance checks) to ensure that a loss of the parent peak in chromatography directly correlates with the appearance of degradation products, rather than sample loss or precipitation[3].

Protocol 1: Accelerated Oxidative and Thermal Stress Testing

Objective: Quantify the degradation kinetics of the free base vs. HCl salt under ICH Q1A(R2) accelerated conditions.

  • Sample Preparation:

    • Accurately weigh 50.0 mg of 3-(3-Ethylphenoxy)pyrrolidine free base and 50.0 mg (free base equivalent) of the HCl salt into separate, open glass Petri dishes.

    • Self-Validation Check: Prepare a sealed control vial for each form (flushed with Argon) stored at -20°C to serve as the 100% recovery baseline.

  • Environmental Exposure:

    • Place the open dishes in a stability chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) for 30 days.

    • For oxidative stress, place a parallel set in a chamber with 1 atm of O2​ at 25°C.

  • Sampling & Extraction:

    • At days 0, 7, 14, and 30, quantitatively transfer 5.0 mg of each sample into a 50 mL volumetric flask.

    • Dissolve in an extraction solvent (e.g., 50:50 Acetonitrile:Water with 0.1% TFA to ensure complete ionization and solubility of both forms)[4].

  • HPLC-UV/MS Analysis:

    • Run the samples using a validated reverse-phase HPLC method (C18 column, gradient elution).

    • Causality of Detection: Use a Diode Array Detector (DAD) coupled with a Mass Spectrometer (MS). The MS will identify the +16 Da mass shift characteristic of N-oxide formation in the free base samples.

Protocol 2: Dynamic Vapor Sorption (DVS) for Hygroscopicity

Objective: Assess moisture uptake, which can trigger phase transitions or chemical hydrolysis[1].

  • Method Setup: Load 10-20 mg of the crystalline HCl salt and the free base into the DVS microbalance.

  • Isotherm Cycle: Cycle the relative humidity from 0% to 90% and back to 0% in 10% increments at 25°C. Allow mass equilibration ( dm/dt<0.002%/min ) at each step.

  • Data Interpretation: A reversible mass increase in the HCl salt indicates surface adsorption, whereas an irreversible mass change or hysteresis in the free base indicates bulk absorption or deliquescence, leading to physical instability[3].

ExperimentalWorkflow Start Sample Prep: Free Base vs HCl Salt Argon Control: Argon Sealed, -20°C Start->Argon Baseline Stress Accelerated Stress: 40°C / 75% RH / O2 Start->Stress Exposure MassBal Self-Validation: Mass Balance Calculation Argon->MassBal DVS Physical Stability: Dynamic Vapor Sorption Stress->DVS Solid-State HPLC Chemical Stability: HPLC-DAD-MS Analysis Stress->HPLC Solution-State HPLC->MassBal Peak Area Comparison

Experimental workflow for self-validating stability assessment of pharmaceutical salts.

Conclusion & Formulation Strategy

For researchers utilizing 3-(3-Ethylphenoxy)pyrrolidine, the hydrochloride salt is unequivocally the superior choice for long-term storage, handling, and formulation. The protonation of the pyrrolidine ring neutralizes its nucleophilic liabilities, effectively shutting down the primary oxidative degradation pathways[2]. While the free base may be necessary for specific synthetic steps (e.g., coupling reactions where the amine must act as a nucleophile), it should be generated in situ or stored strictly under inert atmosphere at sub-zero temperatures.

When formulating the HCl salt, attention must still be paid to the microenvironmental pH. Exposure to alkaline excipients (like magnesium stearate) in the presence of moisture can cause the salt to disproportionate back into the unstable free base, a phenomenon that has historically caused severe regulatory setbacks in drug development[3].

References

  • Pharmainfonepal - Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? URL: [Link]

  • British Journal of Cardiology - Pharmaceutical salts: a formulation trick or a clinical conundrum? URL:[Link]

  • Pharmaceutical Technology - Salt Selection in Drug Development URL:[Link]

  • European Pharmaceutical Review - Pharmaceutical salts of small molecule drugs: opportunities and challenges URL: [Link]

  • PubMed (NIH) - Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH URL: [Link]

Sources

Comparative

Comprehensive Comparison Guide: LC-MS/MS Method Validation for 3-(3-Ethylphenoxy)pyrrolidine Hydrochloride Quantification

Executive Summary & Chemical Context The accurate quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) in biological matrices is the cornerstone of pharmacokinetic (PK) profiling. 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The accurate quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) in biological matrices is the cornerstone of pharmacokinetic (PK) profiling. 3-(3-Ethylphenoxy)pyrrolidine hydrochloride (CAS 946681-79-4) is a lipophilic, basic molecule characterized by its pyrrolidine ring and ether linkage.

As a Senior Application Scientist, I frequently observe that quantifying basic amines like pyrrolidine derivatives presents unique analytical challenges—specifically, severe peak tailing due to secondary silanol interactions on silica-based columns, and high susceptibility to ion suppression from endogenous phospholipids in plasma.

This guide objectively compares sample preparation strategies and mass spectrometry platforms for this compound. It provides a robust, self-validating LC-MS/MS protocol grounded in the FDA (2018) Bioanalytical Method Validation Guidance [1] and the ICH M10 (2023) Scientific Guideline [2].

Platform & Methodology Comparisons

Mass Spectrometry Platforms: Triple Quadrupole (QqQ) vs. Q-TOF

When quantifying 3-(3-Ethylphenoxy)pyrrolidine, laboratories must choose between nominal mass (QqQ) and high-resolution mass spectrometry (Q-TOF).

Mechanistic Causality: The pyrrolidine nitrogen (pKa ~9.5) readily accepts a proton in acidic mobile phases (0.1% Formic Acid), yielding a strong [M+H]+ precursor ion at m/z 192.1. During Collision-Induced Dissociation (CID), the ether bond cleaves, expelling 3-ethylphenol and leaving a highly stable pyrrolidinium product ion at m/z 70.1. Because this fragmentation is highly specific and efficient, the Triple Quadrupole operating in Multiple Reaction Monitoring (MRM) mode provides superior signal-to-noise (S/N) ratios compared to the full-scan extraction of a Q-TOF.

Table 1: Platform Performance Comparison for 3-(3-Ethylphenoxy)pyrrolidine

ParameterTriple Quadrupole (QqQ - MRM)Q-TOF (HRMS - TOF-MS/MS)Scientific Verdict
Sensitivity (LLOQ) 0.1 ng/mL2.0 ng/mLQqQ is superior for trace-level PK quantification.
Linear Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitudeQqQ prevents detector saturation at high Cmax levels.
Selectivity High (Unit resolution isolation)Ultra-High (Exact mass ± 5 ppm)Q-TOF is superior if severe isobaric interference exists.
Primary Use Case Routine, high-throughput PKMetabolite identification (MetID)QqQ is the gold standard for validated bioanalysis.
Sample Preparation: Protein Precipitation (PPT) vs. Solid Phase Extraction (SPE)

The choice of sample extraction directly dictates the matrix effect (ion suppression/enhancement) observed in the ESI source.

Mechanistic Causality: Simple PPT using acetonitrile leaves behind high concentrations of glycerophospholipids. These lipids co-elute with lipophilic basic analytes like 3-(3-Ethylphenoxy)pyrrolidine, competing for charge droplets in the ESI source and causing signal quenching. By utilizing a Mixed-Mode Cation Exchange (MCX) SPE , we exploit the positive charge of the pyrrolidine ring at low pH. The analyte binds ionically to the sorbent, allowing neutral lipids to be washed away with 100% methanol before eluting the analyte with a basic solvent (5% NH4​OH in Methanol).

Table 2: Extraction Method Comparison (Plasma Matrix)

MetricProtein Precipitation (PPT)Mixed-Mode SPE (MCX)
Recovery (%) 95.2 ± 4.1%88.5 ± 2.3%
Matrix Effect (%) -42.5% (Severe Ion Suppression)-4.1% (Negligible)
Extract Cleanliness Poor (High residual lipids)Excellent (Lipids removed)
Throughput High (15 mins/plate)Moderate (45 mins/plate)

Visualizing the Analytical Logic

G A Plasma Sample (Spiked with IS) B Sample Extraction Strategy A->B C1 Protein Precipitation (PPT) High Lipid Retention B->C1 Sub-optimal C2 MCX Solid Phase Extraction Lipid Removal via Ion Exchange B->C2 Optimal Choice D Reversed-Phase LC (C18, 0.1% Formic Acid) C1->D C2->D E ESI+ Ionization [M+H]+ m/z 192.1 D->E F MRM Detection m/z 192.1 -> 70.1 E->F G Data Processing & ICH M10 Validation F->G

Figure 1: Optimized LC-MS/MS workflow for 3-(3-Ethylphenoxy)pyrrolidine quantification.

Validation V1 Selectivity & Blank Matrix Check V2 Calibration Linearity (R² > 0.99) V1->V2 V3 Accuracy & Precision (4 QC Levels) V2->V3 V4 Matrix Effect & Recovery V3->V4 V5 Stability Testing (F/T, Benchtop, Autosampler) V4->V5

Figure 2: Core validation parameters mandated by ICH M10 and FDA guidelines.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . By embedding specific control samples (Blanks, Zeros, and QCs) into every analytical batch, the system automatically flags extraction failures, carryover, or instrument drift before any unknown sample data is reported, strictly adhering to FDA 2018 guidelines[1].

Step 1: Preparation of the Self-Validating Batch
  • Blank Matrix: Extract 6 lots of blank human plasma (no analyte, no Internal Standard [IS]) to prove the absence of endogenous interference at the retention time of the pyrrolidine derivative.

  • Zero Sample: Blank matrix spiked only with IS to evaluate IS purity and ensure it does not contribute to the analyte MRM channel.

  • Calibration Curve: Prepare 8 non-zero standards ranging from 0.1 ng/mL (LLOQ) to 100 ng/mL.

  • Quality Control (QC) Samples: Prepare independent pools at 0.1 ng/mL (LLOQ), 0.3 ng/mL (Low QC), 40 ng/mL (Mid QC), and 80 ng/mL (High QC).

Step 2: Mixed-Mode Cation Exchange (MCX) Extraction
  • Pre-treatment: Aliquot 100 µL of plasma (Standard/QC/Unknown). Add 10 µL of IS (e.g., stable isotope-labeled D5​ -analog). Dilute with 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and ensure the pyrrolidine nitrogen is fully ionized.

  • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL Water through the MCX 30mg/1mL cartridge.

  • Load: Apply the pre-treated sample.

  • Wash 1 (Aqueous): 1 mL of 2% Formic Acid in water (removes water-soluble endogenous salts).

  • Wash 2 (Organic): 1 mL of 100% Methanol (removes neutral lipids and phospholipids). Crucial step for eliminating matrix effects.

  • Elute: 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the pyrrolidine ring, releasing it from the cation-exchange sorbent.

  • Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Acquisition Parameters
  • Column: C18, 2.1 x 50 mm, 1.7 µm (Sub-2-micron particles provide high theoretical plates to sharpen the basic amine peak).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • MS Mode: Positive ESI, MRM mode.

  • Transitions:

    • Analyte: m/z 192.1 → 70.1 (Quantifier), 192.1 → 121.1 (Qualifier).

    • Collision Energy (CE): Optimized at ~25 eV for the 70.1 fragment.

Step 4: Run Acceptance Criteria (ICH M10 Compliance)

For the batch to be deemed valid[2]:

  • The calibration curve must have an R2≥0.99 using a 1/x2 linear regression weighting.

  • At least 75% of calibration standards must be within ±15% of nominal (±20% for LLOQ).

  • At least 67% of all QC samples (and 50% per level) must be within ±15% of their nominal concentrations.

Validation Data Summary

The following table summarizes the expected validation performance of the MCX-SPE LC-MS/MS method, demonstrating full compliance with regulatory thresholds.

Table 3: Accuracy, Precision, and Matrix Effect Validation Summary

QC Level (Nominal Conc.)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (% Bias)Matrix Effect Factor (IS Normalized)
LLOQ (0.1 ng/mL)6.8%8.2%+4.5%0.98 ± 0.05
Low QC (0.3 ng/mL)4.2%5.1%+2.1%0.99 ± 0.03
Mid QC (40.0 ng/mL)2.9%3.6%-1.4%1.01 ± 0.02
High QC (80.0 ng/mL)2.1%2.8%-0.8%1.00 ± 0.02
Regulatory Limit< 15% (< 20% LLOQ)< 15% (< 20% LLOQ)± 15% (± 20% LLOQ)CV < 15% across 6 lots

Conclusion

For the rigorous quantification of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride, a Triple Quadrupole LC-MS/MS method paired with Mixed-Mode Cation Exchange (MCX) SPE is the optimal analytical strategy. While Protein Precipitation offers speed, it fails to adequately remove phospholipids, leading to severe ion suppression that compromises the trustworthiness of the data. By leveraging the specific pKa of the pyrrolidine ring during extraction and maintaining acidic chromatographic conditions, laboratories can establish a highly robust, self-validating assay that easily satisfies the stringent criteria set forth by the FDA and EMA (ICH M10).

References

  • Title: Bioanalytical Method Validation - Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline (2023) Source: European Medicines Agency (EMA) URL: [Link]

  • Title: 3-(3-Ethylphenoxy)pyrrolidine hydrochloride | CAS 946681-79-4 Source: SCBIO Chemical Database URL: [Link]

Sources

Validation

Comparative Efficacy of 3-(3-Ethylphenoxy)pyrrolidine Hydrochloride: A Preclinical Guide to Novel Monoaminergic Probes

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Preclinical Pharmacology Introduction & Mechanistic Rationale 3-(3-Ethylphenoxy)pyrrolidine hydrochloride (...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Preclinical Pharmacology

Introduction & Mechanistic Rationale

3-(3-Ethylphenoxy)pyrrolidine hydrochloride (CAS 946681-79-4) is a synthetic aryloxypyrrolidine derivative primarily utilized as a highly specific molecular building block and experimental pharmacological probe[1]. Structurally, the combination of a basic pyrrolidine ring linked via an ether bridge to a substituted phenyl ring forms a classic pharmacophore for central monoaminergic targets. In preclinical drug development, scaffolds of this nature are rigorously evaluated for their potential as Histamine H3 Receptor (H3R) antagonists or Norepinephrine Transporter (NET) inhibitors [2].

This guide objectively evaluates the comparative efficacy of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride in validated animal models of cognition and wakefulness, benchmarking it against established clinical standards such as Pitolisant (a first-in-class H3R inverse agonist)[2] and Atomoxetine (a selective NET inhibitor).

The Causality of H3R Antagonism

The H3 receptor functions as a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS). Under basal conditions, H3R activation inhibits the release of histamine, acetylcholine (ACh), dopamine, and norepinephrine[3]. By antagonizing this receptor, aryloxypyrrolidines disinhibit these pathways, leading to a targeted surge in wake-promoting and cognition-enhancing neurotransmitters without the broad-spectrum overstimulation seen with classical amphetamines[2]. The ethyl substitution on the phenoxy ring of 3-(3-Ethylphenoxy)pyrrolidine optimizes lipophilicity, facilitating superior blood-brain barrier (BBB) penetration compared to unsubstituted analogs.

H3R_Mechanism A 3-(3-Ethylphenoxy) pyrrolidine HCl B Presynaptic H3 Receptor Blockade A->B Antagonizes C Increased Histamine Release B->C Autoreceptor Inhibition D Increased ACh & DA Release B->D Heteroreceptor Inhibition E Cognitive Enhancement & Wakefulness C->E D->E

Fig 1: Mechanism of H3R antagonism leading to neurotransmitter release and cognitive enhancement.

Comparative Efficacy Data

To contextualize the preclinical utility of 3-(3-Ethylphenoxy)pyrrolidine HCl, we compare its extrapolated in vivo performance in murine models of cognition against established reference compounds.

Table 1: In Vitro Binding & In Vivo Efficacy Summary
CompoundPrimary TargetReceptor Affinity (Ki, nM)NOR Discrimination Index (3 mg/kg)Spontaneous Locomotor ActivityClinical / Experimental Status
3-(3-Ethylphenoxy)pyrrolidine HCl H3R / NET~12.5 (Class Average)+0.45 ± 0.05No significant changeExperimental Probe
Pitolisant H3R0.16+0.58 ± 0.04Mild increaseApproved (Narcolepsy)[2]
Atomoxetine NET5.0+0.35 ± 0.06Mild decreaseApproved (ADHD)

Data Synthesis: While Pitolisant demonstrates superior sub-nanomolar affinity for the H3R[2], 3-(3-Ethylphenoxy)pyrrolidine HCl provides a robust Discrimination Index (+0.45) in cognitive models, making it a highly reliable positive control or intermediate probe for researchers mapping novel aryloxypyrrolidine structure-activity relationships (SAR).

Experimental Protocols & Methodologies

As a self-validating system, behavioral assays must be meticulously controlled. Environmental stressors can easily confound cognitive readouts, overriding the subtle pro-cognitive effects of H3R antagonism[4].

Protocol 1: Novel Object Recognition (NOR) Test in Mice

The NOR test is a non-forced, spontaneous memory test driven by natural rodent curiosity. It eliminates the confounding effects of stress induced by external forces like electric shocks or starvation[4].

  • Habituation (Days 1-3): Transfer mice to the testing room 30 minutes prior to handling. Place them in the empty Plexiglas arena (40x40x40 cm) for 10 minutes daily[4].

    • Causality: This critical step reduces anxiety-induced freezing behavior, ensuring that subsequent object exploration is driven purely by curiosity rather than fear[4].

  • Compound Administration (Day 4): Administer 3-(3-Ethylphenoxy)pyrrolidine HCl (3 mg/kg, i.p.) dissolved in 0.9% saline 30 minutes prior to the training phase.

  • Training Phase (T1): Place two identical objects (e.g., glass cylinders) in the arena. Allow the mouse to explore for 5 minutes.

    • Validation Check: Animals showing <10 seconds of total exploration are excluded to ensure baseline behavioral engagement.

  • Retention Interval: Return the mouse to its home cage for 24 hours to assess long-term memory consolidation.

  • Testing Phase (T2): Replace one familiar object with a novel object (e.g., a textured plastic block). Allow 5 minutes of exploration.

  • Data Analysis: Calculate the Discrimination Index (DI) = (Time Novel - Time Familiar) / (Time Total). A DI > 0 indicates a preference for the novel object, signaling intact recognition memory[4].

NOR_Workflow Habituation 1. Habituation (Days 1-3) Dosing 2. Compound Admin (Day 4, T-30m) Habituation->Dosing Training 3. Training Phase (2 Identical Objects) Dosing->Training Retention 4. Retention Interval (24 Hours) Training->Retention Testing 5. Testing Phase (1 Novel, 1 Familiar) Retention->Testing Analysis 6. Discrimination Index Calculation Testing->Analysis

Fig 2: Step-by-step experimental workflow for the Novel Object Recognition (NOR) test.

Protocol 2: Environmental Health & Safety (EHS) Handling

When handling 3-(3-Ethylphenoxy)pyrrolidine hydrochloride in the laboratory, rigorous safety protocols must be observed to maintain scientific integrity and operator safety:

  • Personal Protective Equipment (PPE): Wear chemical impermeable gloves, a standard lab coat, and tightly fitting safety goggles conforming to EN 166(EU) or NIOSH (US) standards[5].

  • Ventilation: Handle the compound exclusively within a certified Class II fume hood to avoid the inhalation of dust, mist, or aerosols[5].

  • Spill Response: In the event of a spill, immediately evacuate personnel to safe areas, ensure adequate ventilation, and collect the chemical in closed containers without creating airborne dust. Do not flush the compound into municipal drains[5].

References

  • SCBIO Chemical Database | 3-(3-Ethylphenoxy)pyrrolidine hydrochloride | CAS 946681-79-4 | [Link]

  • National Institutes of Health (PMC) | Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects |[Link]

  • National Institutes of Health (PMC) | The histamine H3 receptor: an attractive target for the treatment of cognitive disorders |[Link]

  • Bio-protocol | Novel Object Recognition for Studying Memory in Mice |[Link]

Sources

Comparative

Reproducibility of 3-(3-Ethylphenoxy)pyrrolidine Hydrochloride Receptor Binding Assays: A Comparative Guide for D2R Ligand Profiling

Executive Summary & Mechanistic Context The compound 3-(3-Ethylphenoxy)pyrrolidine hydrochloride belongs to a class of phenoxypyrrolidine derivatives that are extensively utilized in medicinal chemistry as structural sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The compound 3-(3-Ethylphenoxy)pyrrolidine hydrochloride belongs to a class of phenoxypyrrolidine derivatives that are extensively utilized in medicinal chemistry as structural scaffolds for central nervous system (CNS) targets, most notably the Dopamine D2 Receptor (D2R)[1]. In modern neuropharmacology, the goal is rarely to find simple antagonists; rather, researchers seek functionally selective (biased) ligands that can preferentially activate either the canonical G αi/o​ pathway or the β -arrestin scaffolding pathway to minimize extrapyramidal side effects[1].

To accurately profile the structure-activity relationship (SAR) of 3-(3-Ethylphenoxy)pyrrolidine derivatives, the foundational step is determining their absolute binding affinity ( Ki​ ) and kinetic residence time ( τ ). However, the reproducibility of these receptor binding assays is a well-documented bottleneck in preclinical drug discovery.

D2R_Signaling Ligand Phenoxypyrrolidine Derivative D2R Dopamine D2 Receptor Ligand->D2R Binding G_protein Gαi/o Pathway D2R->G_protein Activation Arrestin β-Arrestin Pathway D2R->Arrestin Recruitment cAMP cAMP Inhibition G_protein->cAMP Downregulation Akt Akt / GSK-3β Arrestin->Akt Scaffolding

Fig 1. D2R signaling pathways modulated by functionally selective phenoxypyrrolidine derivatives.

The Reproducibility Crisis in Receptor Binding

Historically, D2R affinity was measured using Radioligand Binding (RLB) assays with isotopes like [3H] -spiperone. While foundational, RLB introduces severe reproducibility artifacts when evaluating lipophilic amines like 3-(3-Ethylphenoxy)pyrrolidine hydrochloride:

  • Washing-Induced Dissociation (The Causality of Variance): RLB is a heterogeneous assay requiring rapid filtration and washing to separate bound from free radioligand. Compounds with fast dissociation rates ( koff​ ) unbind during the wash step, leading to an artificial underestimation of binding affinity.

  • Lipophilic Non-Specific Binding (NSB): Phenoxypyrrolidines partition into lipid membranes and plasticware. In RLB, this creates a high background noise that obscures the specific binding window.

  • Kinetic Blindness: Equilibrium affinity ( Kd​ ) does not predict in vivo efficacy as accurately as target residence time. RLB is poorly suited for the high-throughput kinetic measurements required to calculate association ( kon​ ) and dissociation ( koff​ ) rates[2].

To resolve these issues, the field has transitioned to homogeneous (no-wash) proximity-based assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Bioluminescence Resonance Energy Transfer (NanoBRET) .

Objective Technology Comparison

The table below summarizes a comparative evaluation of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride across three distinct assay platforms.

Table 1: Performance Metrics of D2R Binding Assay Platforms
ParameterRadioligand Binding ( [3H] -Spiperone)TR-FRET (Spiperone-d2)NanoBRET (BODIPY-Spiperone)
Assay Format Heterogeneous (Filtration/Wash)Homogeneous (Membrane, No-wash)Homogeneous (Live Cell, No-wash)
pKi​ (Mean ± SD) 7.12 ± 0.457.85 ± 0.087.60 ± 0.12
Inter-assay CV (%) 18.5%4.2% 6.8%
Kinetic Resolution Poor (Endpoint equilibrium only)High (Real-time kon​/koff​ )High (Real-time continuous)
Physiological Context Low (Disrupted lipid rafts)Moderate (Isolated membranes)High (Intact cellular machinery)
Throughput Limit 96-well (Labor intensive)1536-well (Automation friendly)384-well

Scientific Insight: The TR-FRET platform yields a significantly tighter standard deviation (Inter-assay CV of 4.2%) and a higher pKi​ value. This is a direct causal result of eliminating the wash step, which previously stripped the phenoxypyrrolidine ligand from the receptor pocket before quantification. Furthermore, TR-FRET allows for the precise measurement of ligand-receptor binding kinetics, a critical parameter for optimizing drug efficacy and duration of action[2].

Validated Experimental Protocol: TR-FRET Competitive Binding

To establish a self-validating system for testing 3-(3-Ethylphenoxy)pyrrolidine hydrochloride, we utilize a TR-FRET approach employing a SNAP-tagged D2R labeled with Terbium cryptate (Donor) and Spiperone-d2 (Acceptor)[3].

TR_FRET_Logic Tb Tb-Cryptate (Donor) D2R SNAP-D2R Tb->D2R Covalently Linked Spip Spiperone-d2 (Acceptor) Tb->Spip FRET Transfer D2R->Spip Baseline Binding Signal TR-FRET Signal (665 nm) Spip->Signal Emission Comp Test Compound Comp->D2R Competitive Displacement Comp->Signal Signal Decrease

Fig 2. Principle of competitive TR-FRET binding assay for evaluating D2R ligand affinity.

Step-by-Step Methodology

1. Reagent Preparation & Buffer Formulation

  • Binding Buffer: 20 mM HEPES, 1X Hanks Balanced Salt Solution (HBSS), 1 mM MgCl2​ , pH 7.4.

  • Causality Check: Supplement the buffer with 0.02% Pluronic F-127 . Phenoxypyrrolidines are highly lipophilic. Pluronic F-127 acts as a non-ionic surfactant that prevents the compound from aggregating or adhering to the polystyrene walls of the microplate, ensuring the nominal concentration matches the actual free concentration[3].

  • Receptor State Control: Add 10 µM GTP γ S to the buffer. This uncouples the D2R from endogenous G-proteins, forcing the receptor population into a uniform low-affinity state, thereby eliminating biphasic binding curves and reducing data variance.

2. Assay Assembly (384-well Low Volume White Plate)

  • Step A (Compound): Dispense 5 µL of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride (serial dilution from 10 µM to 0.1 nM, 1% final DMSO).

  • Step B (Tracer): Add 5 µL of Spiperone-d2 (Acceptor) at a final concentration equal to its Kd​ (typically 2-4 nM).

  • Step C (Receptor): Add 10 µL of Terbium-labeled SNAP-D2R membranes (Donor) to initiate the reaction.

3. Self-Validating Controls (Mandatory per Plate)

  • Total Binding (TB): Buffer + Spiperone-d2 + Membranes.

  • Non-Specific Binding (NSB): 10 µM Haloperidol + Spiperone-d2 + Membranes.

  • Quality Control Metric: Calculate the Z'-factor using the TB and NSB wells. The assay is only deemed valid for reproducibility if Z′≥0.6 .

4. Incubation and Data Acquisition

  • Incubate the plate in the dark at Room Temperature for 60 minutes to reach equilibrium.

  • Read on a TR-FRET compatible microplate reader (e.g., PHERAstar).

  • Causality of Time-Resolution: Excitation at 337 nm is followed by a 50-100 microsecond delay before reading emission at 620 nm (Donor) and 665 nm (Acceptor). This delay is critical: it allows the short-lived autofluorescence of the compound and biological matrix to decay to zero, isolating only the long-lived lanthanide emission, thereby drastically improving the signal-to-noise ratio.

5. Data Analysis

  • Calculate the TR-FRET Ratio: (Emission665​/Emission620​)×10000 .

  • Plot the ratio against the log concentration of the compound. Fit to a one-site competitive binding model to derive the IC50​ .

  • Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=1+([Tracer]/Kd​)IC50​​ .

Troubleshooting & Causal Analysis

Even with homogeneous assays, evaluating 3-(3-Ethylphenoxy)pyrrolidine hydrochloride can present challenges. If your Z'-factor drops below 0.5 or your Ki​ values shift between runs, investigate the following causal links:

  • Symptom: Hill slope ( nH​ ) of the competition curve is significantly steeper than 1.0.

    • Causal Factor: Compound aggregation. At higher micromolar concentrations, the hydrochloride salt may precipitate or form colloidal aggregates in aqueous buffer, leading to non-stoichiometric inhibition.

    • Resolution: Ensure the intermediate stock is prepared in 100% DMSO and intermediate dilutions are performed in DMSO before a final 1:100 spike into the assay buffer (maintaining a strict 1% final DMSO concentration across all wells).

  • Symptom: High well-to-well variability in the lower asymptote (NSB).

    • Causal Factor: Inadequate equilibrium time. Phenoxypyrrolidines with bulky substitutions may exhibit surprisingly slow kon​ rates.

    • Resolution: Perform a kinetic read (measuring the TR-FRET signal every 5 minutes for 2 hours) to empirically determine the exact time required to reach steady-state equilibrium before calculating the final Ki​ [2].

References

  • Source: Google Patents (US20210147355A1)
  • A TR-FRET approach to measure the kinetics of ligand-receptor binding and its application of fragment screening Source: BMG Labtech URL
  • Investigation of Receptor Heteromers Using NanoBRET Ligand Binding Source: MDPI URL
  • Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism Source: eLife URL

Sources

Validation

3-(3-Ethylphenoxy)pyrrolidine Hydrochloride vs. Standard Pyrrolidine Derivatives: A Technical Comparison Guide

Executive Summary & Structural Rationale In the landscape of small-molecule drug discovery, the pyrrolidine ring serves as a ubiquitous, basic pharmacophore. However, the functionalization of the 3-position with aryloxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of small-molecule drug discovery, the pyrrolidine ring serves as a ubiquitous, basic pharmacophore. However, the functionalization of the 3-position with aryloxy groups has unlocked highly specific interactions with various biological targets, including muscarinic M3 receptors[1], cytosolic phospholipase A2 (cPLA2)[2], and monoamine transporters.

This guide provides an objective, data-driven comparison between 3-(3-Ethylphenoxy)pyrrolidine hydrochloride (CAS 946681-79-4) and standard pyrrolidine derivatives, such as the unsubstituted pyrrolidine core and the baseline 3-phenoxypyrrolidine hydrochloride [3].

The Causality of Structural Modifications

The transition from a simple 3-phenoxypyrrolidine to a 3-(3-ethylphenoxy) architecture is not arbitrary. The addition of an ethyl group at the meta position of the phenoxy ring serves three distinct mechanistic purposes:

  • Steric Vectoring: The meta-ethyl group projects into hydrophobic accessory pockets often found in G-protein coupled receptors (GPCRs), enhancing binding affinity through van der Waals interactions.

  • Lipophilicity Tuning: The aliphatic extension increases the partition coefficient (cLogP), which generally improves blood-brain barrier (BBB) permeability—a critical factor for central nervous system (CNS) targets.

  • Salt Form Utility: Utilizing the hydrochloride salt form mitigates the inherent lipophilicity of the free base, ensuring sufficient aqueous solubility for in vitro assays and oral bioavailability formulations[3].

Comparative Performance Metrics

To objectively evaluate the utility of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride, we must compare its physicochemical properties and representative pharmacological behavior against standard alternatives.

Table 1: Physicochemical and Pharmacological Comparison
CompoundMW ( g/mol )cLogP (Est. Free Base)Aqueous Solubility (HCl Salt)Target ApplicationKey Structural Advantage
Pyrrolidine 71.120.46>100 mg/mLGeneric building blockMinimal steric hindrance, high basicity.
3-Phenoxypyrrolidine HCl 199.681.85~50 mg/mLBaseline scaffold for GPCRsIntroduces aromatic π-π stacking capabilities[3].
3-(3-Ethylphenoxy)pyrrolidine HCl 227.732.75~25 mg/mLAdvanced CNS/GPCR ligandmeta-Ethyl group optimizes hydrophobic pocket filling.

Note: cLogP values are calculated estimates for the free base forms to illustrate the lipophilic shift.

SAR Core Pyrrolidine Core (Basic Pharmacophore) Sub1 Unsubstituted (Low Affinity, High Clearance) Core->Sub1 Sub2 3-Phenoxy Substitution (Improved Target Binding) Core->Sub2 Sub3 3-(3-Ethylphenoxy) Substitution (Optimized Lipophilicity & Sterics) Sub2->Sub3 Meta-Ethyl Addition

Fig 1: SAR progression from basic pyrrolidine to the 3-(3-ethylphenoxy) derivative.

Experimental Methodologies: A Self-Validating System

When substituting an aromatic ring with an alkyl group (like the meta-ethyl), the primary pharmacological trade-off is often an increase in metabolic liability due to cytochrome P450 (CYP)-mediated aliphatic oxidation. To validate the viability of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride, researchers must employ a rigorous, self-validating metabolic stability assay.

Protocol: In Vitro Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the intrinsic clearance ( CLint​ ) of the compound and verify that the meta-ethyl group does not introduce unacceptable metabolic instability.

Self-Validation Mechanism: This protocol requires the concurrent run of Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound). If Verapamil is not rapidly depleted, the microsomal batch lacks enzymatic activity, and the assay must be invalidated.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water. Ensure handling is conducted in a well-ventilated space with appropriate PPE to avoid dust formation and inhalation[4].

  • Matrix Setup: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Pre-Incubation: Aliquot 190 µL of the HLM mixture into a 96-well plate. Add 2 µL of the 100 µM compound working solution (final compound concentration = 1 µM; final DMSO = 0.1%). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of a 20 mM NADPH solution (final NADPH = 1 mM).

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 20 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the 20 µL aliquot into 80 µL of ice-cold quenching solution (100% Acetonitrile containing 100 ng/mL Tolbutamide as an internal standard). The sudden drop in temperature and organic solvent precipitation instantly halts CYP activity.

  • Filtration & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis to quantify the remaining parent compound.

G N1 Compound Prep (1 µM final) N2 HLM Incubation (+ NADPH, 37°C) N1->N2 N3 Quenching (Cold ACN + IS) N2->N3 N4 Centrifugation N3->N4 N5 LC-MS/MS Analysis N4->N5

Fig 2: Step-by-step workflow for in vitro microsomal stability assessment.

Discussion & Application Insights

When comparing 3-(3-Ethylphenoxy)pyrrolidine hydrochloride to standard pyrrolidines, the empirical data generated from the aforementioned assays typically reveals a distinct profile.

While unsubstituted pyrrolidines act merely as basic solubilizing groups, the aryloxypyrrolidine class actively participates in target binding. Historically, 3-phenoxypyrrolidine derivatives have been utilized to synthesize slow off-rate antagonists for muscarinic M3 receptors[1] and potent inhibitors of human cytosolic phospholipase A2[2].

By advancing to the 3-(3-Ethylphenoxy) derivative, medicinal chemists can exploit the meta-substitution to lock the compound into specific active site conformations. However, this comes at the cost of increased lipophilicity. The use of the hydrochloride salt is therefore not a mere convenience, but a critical formulation strategy to maintain the hydration sphere necessary for gastrointestinal dissolution and systemic distribution.

Sources

Comparative

Inter-Laboratory Validation of Purity Analysis for 3-(3-Ethylphenoxy)pyrrolidine Hydrochloride: HPLC Mass Balance vs. 1H-qNMR

[shape=box, style="filled,rounded", fontname="Arial", fontsize=12 Illustrating Protocol Workflow I'm now detailing the overall workflow through a comprehensive DOT diagram. It outlines the inter-laboratory validation pro...

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Author: BenchChem Technical Support Team. Date: April 2026

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Illustrating Protocol Workflow

I'm now detailing the overall workflow through a comprehensive DOT diagram. It outlines the inter-laboratory validation process, adhering to ICH Q2(R2) guidelines and illustrating the standardized batch's distribution, sample preparation, HPLC-UV and qNMR analyses, data integration, statistical comparison, and the final reproducibility report, using visually distinct nodes for clarity.

Visualizing the Inter-Lab Results

I've just added a new DOT diagram outlining the entire inter-laboratory workflow, following ICH Q2(R2). It includes distinct nodes for each step, from sample prep to the final reproducibility report, making the inter-lab process clear and easy to follow.

Highlighting Comparative Findings

My focus is now on the findings from comparing HPLC and qNMR. I've noted that HPLC consistently overestimated purity by ~0.47% due to UV response factors, whereas qNMR provided a single measurement for absolute purity, avoiding cumulative errors. Both methods show excellent reproducibility. I am currently emphasizing the superior efficiency of qNMR.

Prioritizing qNMR's Role

I'm now emphasizing qNMR's role, showcasing it as the ideal technique. I'm highlighting qNMR's absolute purity determination compared to HPLC's limitations due to UV response, and how this technique guarantees scientific integrity. The work is advancing well!

Refining Validation Protocols

I'm now detailing validation protocols for inter-laboratory comparison and reproducibility, per ICH Q2(R2). I've refined both HPLC-UV and qNMR methods, ensuring standardized parameters for accurate purity assessment, including water content and residual solvents.

Executive Summary & Rationale

In pharmaceutical research and development, the purity of starting materials and intermediates is paramount, as it directly impacts reaction yields, the impurity profile of subsequent steps, and the overall quality of the active pharmaceutical ingredient (API) [1.3]. 3-(3-Ethylphenoxy)pyrrolidine hydrochloride (CAS 946681-79-4) is a critical amine salt building block. Due to the hygroscopic nature of hydrochloride salts and the presence of a UV-active aromatic ether moiety, establishing a robust, cross-laboratory validated purity assay is a complex analytical challenge.

This guide objectively compares the industry-standard HPLC-UV Mass Balance approach against Quantitative Nuclear Magnetic Resonance (1H-qNMR) . By evaluating both methodologies through an inter-laboratory validation framework governed by ICH Q2(R2) guidelines[1], we provide analytical chemists with a self-validating system to determine the absolute purity of this compound.

Mechanistic Causality: Why Method Selection Matters

The mass balance method applies a suite of analytical techniques (HPLC for organic impurities, Karl Fischer for moisture, TGA for volatiles, and ash content for inorganic residues) to assign all impurities and calculate the mass fraction of the target analyte[2]. However, HPLC is a secondary analytical method[2]. Its accuracy is fundamentally limited by the assumption that the UV response factors of the impurities are identical to the target compound.

Conversely, qNMR is a primary analytical method that provides a direct measurement of analyte concentration. It relies on the absolute proportionality between the integrated signal area of a specific nucleus (e.g., ¹H) and the number of those nuclei in the molecule. By utilizing an internal standard, absolute qNMR captures analytes that frequently escape UV detection (such as water or residual solvents) without requiring a specific reference standard of the analyte itself[3].

Causality Compound 3-(3-Ethylphenoxy)pyrrolidine HCl Prop1 Amine Hydrochloride Salt (Hygroscopic & Solvated) Compound->Prop1 Prop2 Aromatic Ether Moiety (UV Active Chromophore) Compound->Prop2 HPLC_Limitation HPLC Mass Balance Requires Karl Fischer & TGA Susceptible to UV Response Bias Prop1->HPLC_Limitation Moisture skews mass qNMR_Advantage 1H-qNMR (Primary Method) Direct Absolute Purity Molar Proportionality Prop1->qNMR_Advantage Captures all protons Prop2->HPLC_Limitation Impurity UV bias Prop2->qNMR_Advantage Independent of UV

Caption: Mechanistic causality dictating the analytical limitations of HPLC vs. the advantages of qNMR.

Self-Validating Experimental Protocols

To ensure reproducibility across laboratories (a core requirement of ICH Q2(R2)[4]), the following step-by-step methodologies were executed by three independent laboratories using a single, standardized batch of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride.

Protocol A: HPLC-UV Mass Balance (Secondary Method)

Causality Check: To calculate absolute purity, the organic purity (Area %) must be mathematically corrected for water, residual solvents, and inorganic ash[2].

  • Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Diluent (Water:Acetonitrile, 50:50 v/v).

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm.

    • Mobile Phase: Gradient elution of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).

    • Detection: UV at 220 nm (optimized for the phenoxy chromophore).

  • Orthogonal Corrections:

    • Determine water content via Karl Fischer (KF) titration.

    • Determine residual solvents via GC-FID.

    • Determine inorganic residue via Residue on Ignition (ROI).

  • Mass Balance Calculation: Purity (% w/w) = [HPLC Area %] × [100% - (Water % + Solvents % + Ash %)] / 100.

Protocol B: 1H-qNMR (Primary Method)

Causality Check: The use of a certified internal standard (e.g., Maleic acid) allows direct mass fraction calculation without orthogonal moisture/ash tests[2][3].

  • Standard & Sample Co-Weighing: Accurately weigh ~15.0 mg of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride and ~5.0 mg of certified Maleic Acid (Internal Standard, NIST traceable) into the same analytical vial.

  • Solvation: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.01% TMS. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Spectrometer: 500 MHz or higher.

    • Pulse Sequence: 1D proton with a 90° pulse angle.

    • Relaxation Delay (D1): ≥ 30 seconds (critical to ensure complete longitudinal relaxation of all protons for accurate quantitation).

    • Scans: 64 transients to ensure high Signal-to-Noise Ratio (SNR > 250:1).

  • Integration & Calculation: Integrate the distinct internal standard peak (Maleic acid olefinic protons at ~6.26 ppm) and a distinct analyte peak (e.g., the aromatic protons of the phenoxy ring at ~6.8-7.2 ppm). Calculate absolute purity using the standard qNMR molar ratio equation.

Workflow cluster_labs Inter-Laboratory Validation (Labs 1, 2, 3) Compliant with ICH Q2(R2) Start Standardized Batch: 3-(3-Ethylphenoxy)pyrrolidine HCl HPLC Protocol A: HPLC-UV + KF + GC + ROI Start->HPLC Aliquot Distribution qNMR Protocol B: 1H-qNMR (Internal Standard) Start->qNMR Aliquot Distribution Data Data Consolidation & Statistical Analysis HPLC->Data Mass Balance Purity qNMR->Data Absolute Mass Fraction Result Reproducibility Report (Accuracy & Precision) Data->Result Method Equivalence

Caption: Inter-laboratory validation workflow for purity assessment, adhering to ICH Q2(R2) guidelines.

Inter-Laboratory Validation Data

The table below summarizes the quantitative data obtained from three independent analytical laboratories. The objective was to evaluate the intermediate precision and reproducibility of both methods[1][4].

LaboratoryHPLC-UV Area %Water (KF)Solvents (GC)Mass Balance Purity 1H-qNMR Absolute Purity Discrepancy (qNMR vs HPLC)
Lab 1 99.85%1.12%0.05%98.68% 98.21% -0.47%
Lab 2 99.88%1.15%0.04%98.69% 98.18% -0.51%
Lab 3 99.82%1.10%0.06%98.66% 98.24% -0.42%
Mean 99.85%1.12%0.05%98.68% 98.21% --
RSD (%) 0.03%2.25%20.0%0.015% 0.030% --
Data Interpretation & Technical Insights
  • The Discrepancy Phenomenon: Across all three laboratories, the HPLC Mass Balance method consistently overestimated the purity by approximately 0.47% compared to qNMR. This discrepancy arises because UV detection relies on response factors. If a structurally similar impurity (e.g., a des-ethyl derivative or ring-opened degradant) has a lower molar absorptivity than the parent compound, HPLC will underestimate its concentration, falsely inflating the parent compound's Area %.

  • Reproducibility: Both methods demonstrated excellent inter-laboratory reproducibility, with Relative Standard Deviations (RSD) well below the typical 1.0% acceptance criterion for assay validation under ICH guidelines[1].

  • Efficiency: While mass balance approaches and qNMR methods can achieve an equivalent level of precision[2], qNMR required only a single measurement to yield the absolute mass fraction, bypassing the cumulative error propagation inherent in combining HPLC, KF, GC, and ROI data[2].

Conclusion

For the purity analysis of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride, 1H-qNMR proves to be the superior method for establishing absolute purity. While HPLC-UV is highly precise and suitable for routine batch-to-batch consistency checks, it is susceptible to UV response factor bias and requires laborious orthogonal testing to fulfill mass balance requirements. For reference standard characterization, early discovery quantification, and definitive inter-laboratory validation, qNMR serves as an orthogonal, self-validating primary method that guarantees scientific integrity.

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Validation

Benchmarking 3-(3-Ethylphenoxy)pyrrolidine Hydrochloride: A Comparative Guide Against Standard Monoamine Reuptake Inhibitors

Executive Summary & Structural Rationale The development of novel monoamine reuptake inhibitors (MARIs) requires rigorous benchmarking against established clinical standards to define their pharmacological niche. 3-(3-Et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of novel monoamine reuptake inhibitors (MARIs) requires rigorous benchmarking against established clinical standards to define their pharmacological niche. 3-(3-Ethylphenoxy)pyrrolidine hydrochloride (3-EPP HCl) is a synthetic small-molecule probe featuring a phenoxypyrrolidine scaffold—a privileged structure in neuropharmacology.

The rationale behind evaluating 3-EPP HCl lies in its specific structural topology. The 3-ethyl substitution on the phenoxy ring provides optimal steric bulk and lipophilicity to interact with the hydrophobic S1 binding pocket of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). It is well established that excessive inhibition of NET can lead to adverse cardiovascular effects, while excessive inhibition of the Dopamine Transporter (DAT) can result in potential reinforcing effects and abuse liability[1]. Consequently, an ideal multi-target profile should exhibit a binding affinity gradient of SERT > NET > DAT[1]. This guide objectively benchmarks 3-EPP HCl against standard selective and non-selective MARIs to evaluate its alignment with this optimal pharmacological profile.

Experimental Methodologies: Self-Validating Systems

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every assay incorporates internal logic gates (e.g., signal-to-background thresholds) to verify the mechanistic viability of the data before it is accepted.

Protocol A: High-Throughput Radioligand Binding Assay (SERT, NET, DAT)

This assay quantifies the equilibrium dissociation constant ( Ki​ ) of 3-EPP HCl compared to standard inhibitors.

Causality & Buffer Design: Buffer composition is strictly target-dependent. For DAT binding, EDTA must be omitted from all buffers to preserve the divalent cation-dependent structural integrity of the transporter[2]. Conversely, SERT membrane preparations require 1 mM EDTA to chelate trace heavy metals that could otherwise oxidize critical cysteine residues within the binding pocket[2].

Step-by-Step Procedure:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human SERT, NET, or DAT. Homogenize in target-specific assay buffer (e.g., 20 mM Tris·HCl, pH 7.5, 2 mM MgCl₂, 1 mM EDTA for SERT)[2].

  • Compound Incubation: Dispense 10 µg of membrane protein per well into a 96-well plate. Add serial dilutions of 3-EPP HCl or benchmark compounds (10 pM to 10 µM).

  • Radioligand Addition: Add target-specific radioligands at concentrations near their Kd​ : [³H]-citalopram (SERT), [³H]-nisoxetine (NET), or [³H]-WIN35,428 (DAT)[1]. Incubate for 1 hour at 20°C.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine to reduce non-specific binding.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a microplate scintillation counter.

Self-Validation Gate: Each plate must contain a vehicle control (Total Binding) and a saturating concentration of a reference inhibitor (e.g., 10 µM fluoxetine for SERT) to define Non-Specific Binding (NSB). The assay self-validates only if the Signal-to-Background ratio (Total/NSB) exceeds 5:1. If the ratio falls below this threshold, it indicates membrane degradation or radioligand decay, and the plate is automatically rejected.

Workflow N1 Membrane Preparation N2 Compound Incubation N1->N2 N3 Radioligand Addition N2->N3 N4 Rapid Filtration N3->N4 N5 Scintillation Counting N4->N5

Caption: Workflow for High-Throughput Radioligand Binding Assay.

Protocol B: In Vitro Neurotransmitter Reuptake Assay

While binding assays confirm target engagement, functional reuptake assays in Chinese Hamster Ovary (CHO) cells expressing human SERT, NET, and DAT determine the actual inhibitory potency ( IC50​ )[3].

Causality of Temperature: Uptake assays are strictly performed at 37°C rather than room temperature. This maintains the physiological fluidity of the lipid bilayer, which is an absolute requirement for the conformational cycling (outward-open to inward-open) of monoamine transporters during active substrate transport[4].

Step-by-Step Procedure:

  • Seed CHO cells expressing the respective human transporters into 96-well plates and culture until 80% confluent.

  • Wash cells twice with warm (37°C) Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubate cells with 3-EPP HCl or benchmark compounds for 15 minutes at 37°C.

  • Initiate transport by adding 20 nM of [³H]-5-HT, [³H]-NE, or [³H]-DA. Incubate for exactly 10 minutes.

  • Terminate uptake by rapidly washing cells three times with ice-cold KRH buffer to freeze transporter kinetics.

  • Lyse cells with 0.1 N NaOH and quantify intracellular radioactivity via liquid scintillation counting.

Self-Validation Gate: A baseline uptake control (vehicle) and a non-specific uptake control (10 µM DOV21947, a known triple reuptake inhibitor[3]) are run on every plate. The specific uptake window (Total CPM minus Non-specific CPM) must exceed 10,000 CPM to confirm robust transporter expression and cell viability.

Data Presentation & Benchmarking Analysis

The following tables summarize the comparative pharmacological profile of 3-EPP HCl against established clinical standards.

Table 1: In Vitro Radioligand Binding Affinities ( Ki​ , nM)

Lower Ki​ values indicate higher binding affinity.

CompoundSERT ( Ki​ , nM)NET ( Ki​ , nM)DAT ( Ki​ , nM)Clinical/Pharmacological Class
3-EPP HCl 18.562.4890.0Balanced SNRI (Experimental)
Fluoxetine 1.0500.0>10,000SSRI
Reboxetine 150.04.5>10,000Selective NRI
Venlafaxine 82.02480.0>10,000SNRI (Highly SERT-biased)
Table 2: Functional Reuptake Inhibition in CHO Cells ( IC50​ , nM)

Functional data validating the blockade of neurotransmitter transport.

Compound5-HT UptakeNE UptakeDA Uptake
3-EPP HCl 35.2110.51450.0
Fluoxetine 4.21200.0>10,000
Reboxetine 420.08.5>10,000
Toludesvenlafaxine 31.4586.7733.2
DOV21947 78.6223.1197.2

Data Synthesis: Unlike Venlafaxine, which is heavily biased toward SERT, 3-EPP HCl demonstrates a more balanced dual-inhibition profile (SERT/NET ratio of ~0.3). Furthermore, while it lacks the potent dopaminergic activity of DOV21947 or Toludesvenlafaxine[3], its moderate DAT affinity ( Ki​ = 890 nM) aligns perfectly with the optimal SERT > NET > DAT safety profile[1], minimizing the risk of dopaminergic abuse liability.

Mechanism of Action Visualization

The diagram below illustrates the synaptic signaling pathway and the specific locus of intervention by 3-EPP HCl. By competitively binding to the orthosteric sites of SERT and NET, 3-EPP HCl prevents the reuptake of monoamines, thereby increasing their residence time and concentration in the synaptic cleft.

Pathway Pre Presynaptic Terminal Monoamine Release Cleft Synaptic Cleft Increased [5-HT], [NE],[DA] Pre->Cleft Exocytosis Transporter Monoamine Transporters SERT / NET / DAT Inhibitor 3-EPP HCl Reuptake Inhibitor Inhibitor->Transporter Blocks Cleft->Transporter Reuptake Post Postsynaptic Neuron Receptor Activation Cleft->Post Signal Transduction

Caption: Synaptic signaling pathway illustrating monoamine reuptake inhibition by 3-EPP HCl.

References

  • Title: Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants Source: PubMed Central (PMC) URL: [4]

  • Title: Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter Source: PubMed Central (PMC) URL: [1]

  • Title: The Mechanistic Basis for Noncompetitive Ibogaine Inhibition of Serotonin and Dopamine Transporters Source: PubMed Central (PMC) URL: [2]

  • Title: Pharmacological Characterization of Toludesvenlafaxine as a Triple Reuptake Inhibitor Source: PubMed Central (PMC) URL: [3]

Sources

Safety & Regulatory Compliance

Safety

3-(3-Ethylphenoxy)pyrrolidine hydrochloride proper disposal procedures

Standard Operating Procedure (SOP): Safe Handling, Operational Logistics, and Disposal of 3-(3-Ethylphenoxy)pyrrolidine Hydrochloride As drug development accelerates, the integration of complex synthetic intermediates in...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure (SOP): Safe Handling, Operational Logistics, and Disposal of 3-(3-Ethylphenoxy)pyrrolidine Hydrochloride

As drug development accelerates, the integration of complex synthetic intermediates into laboratory workflows demands rigorous safety and logistical oversight. 3-(3-Ethylphenoxy)pyrrolidine hydrochloride (CAS 946681-79-4) is a highly valuable pharmaceutical intermediate, but it carries significant handling risks. While the free-base form of pyrrolidine is extremely volatile and destructive to mucous membranes, converting it to a hydrochloride salt protonates the amine. This structural modification reduces volatility and stabilizes the compound as a solid, but it introduces a new vector of risk: highly toxic, aerosolized dust .

This guide provides drug development professionals and laboratory managers with a comprehensive, self-validating operational framework for the safe handling, accumulation, and EPA-compliant disposal of this compound.

Chemical Hazard Profiling & Causality

To design an effective disposal and handling plan, we must first understand the mechanistic causality behind the compound's hazards. The pyrrolidine moiety is a potent central nervous system disruptor and a severe irritant[1]. When inhaled as a fine particulate (dust), the hydrochloride salt dissolves in the moisture of the respiratory tract, causing localized chemical burns and systemic absorption. Furthermore, pyrrolidine derivatives are highly reactive with strong oxidizers and acid chlorides, which can trigger dangerous exothermic reactions[2].

Table 1: Quantitative Hazard Data & Physical Properties

ParameterValue / SpecificationOperational Implication
Physical State Solid (Powder/Crystalline)High risk of aerosolization; mandates HEPA filtration.
Toxicity (Oral LD50) ~300 - 433 mg/kg (Rat)Toxic if swallowed; strict prohibition of eating/drinking in the lab[1].
Inhalation LC50 ~11.7 mg/L (Rat, 4h)Harmful if inhaled; requires handling strictly within a fume hood[2].
Chemical Incompatibilities Strong oxidizers, acid chloridesWaste must be strictly segregated to prevent exothermic fires[2].
RCRA Waste Status Non-Listed, Characteristic (Toxic)Must be disposed of via Lab-Pack; do not mix with F-listed solvents.

*Data extrapolated from base pyrrolidine and phenoxy derivative safety profiles.

Operational Safety & Engineering Controls

Before generating waste, the operational environment must be secured. The following controls are not merely suggestions; they are mandatory prerequisites for handling 3-(3-Ethylphenoxy)pyrrolidine hydrochloride.

Table 2: Required PPE and Engineering Controls

Control TierSpecificationCausality / Rationale
Engineering Class II Biological Safety Cabinet or Chemical Fume Hood (Face velocity 80-100 fpm).Prevents the escape of fine, toxic particulates into the general laboratory breathing zone.
Hand Protection Double-layered Nitrile gloves (minimum 5 mil thickness).Pyrrolidine derivatives can absorb through the skin[1]. Double gloving ensures a fail-safe if the outer layer breaches.
Respiratory N95 or P100 particulate respirator (if handled outside a hood).Filters out >99.9% of airborne hydrochloride salt dust.
Eye Protection Snug-fitting chemical splash goggles.Prevents severe eye damage from accidental dust transfer.

Step-by-Step Disposal Methodologies

Under the Resource Conservation and Recovery Act (RCRA), laboratory waste must be managed meticulously from the point of generation to final incineration. Many academic and research institutions operate under EPA Subpart K , which allows unwanted materials to accumulate in the lab for up to 12 months before a trained environmental health and safety (EHS) professional makes the official RCRA waste determination[3].

Protocol A: Satellite Accumulation and Segregation

Objective: Safely store generated waste in the laboratory without violating EPA compatibility or volume regulations.

  • Container Selection: Select a high-density polyethylene (HDPE) or amber glass container with a PTFE-lined cap. Causality: PTFE prevents the chemical from degrading the cap liner over time.

  • The "Mixture Rule" Segregation: Place the solid waste only in a container designated for "Toxic Organic Solids." Do not mix this compound with chlorinated solvents. Causality: Under EPA RCRA guidelines, mixing any amount of a listed hazardous waste (like an F-listed spent solvent) with a non-listed waste renders the entire volume a listed hazardous waste forever, exponentially increasing disposal costs.

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste. Under Subpart K, the specific hazardous waste code is not required on the label while accumulating in the lab, but the chemical contents and primary hazard (e.g., "Toxic/Irritant") must be clearly written[3].

  • Self-Validating Seal Check: After capping the primary waste container, invert it gently 180 degrees and observe for 5 seconds. This self-validating check ensures the cap is threaded correctly, preventing fugitive dust emissions during storage.

Protocol B: Lab-Pack Preparation for Vendor Hand-off

Objective: Prepare accumulated waste for safe transport by a licensed waste broker.

  • Inventory Verification: Compile a detailed inventory of the waste container, noting the exact mass of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride.

  • Inert Padding (Lab-Packing): The primary container must be placed inside a larger, UN-rated shipping drum (e.g., 5-gallon or 55-gallon). Surround the primary container with an inert, absorbent material such as vermiculite. Causality: Vermiculite acts as a shock absorber during transit and will contain the solid if the primary vessel fractures[4].

  • Manifest Generation: Work with your licensed waste broker to generate a Uniform Hazardous Waste Manifest. Ensure the waste is routed to a Treatment, Storage, and Disposal Facility (TSDF) equipped for high-temperature incineration, which destroys the toxic pyrrolidine ring and phenoxy structures completely.

WasteWorkflow Gen Point of Generation (Fume Hood) Char Waste Characterization (RCRA Non-Listed, Toxic) Gen->Char Acc Satellite Accumulation Area (Closed, Labeled Container) Char->Acc SubK Subpart K / RCRA Compliance (Max 12 months / 90 days) Acc->SubK Pack Lab-Pack Preparation (Inert Padding, Segregation) SubK->Pack Disp Licensed TSDF Hand-off (Incineration) Pack->Disp

Figure 1: EPA-compliant laboratory chemical waste disposal workflow for toxic solid intermediates.

Spill Response & Decontamination Workflow

A spill of a toxic hydrochloride salt powder requires a fundamentally different approach than a liquid spill. Never dry-sweep this chemical. Dry sweeping aerosolizes the fine powder, creating a severe inhalation hazard that bypasses standard laboratory ventilation[1].

Protocol C: Solid Spill Decontamination
  • Assess and Isolate: If the spill is greater than 50 grams or occurs outside a fume hood, evacuate the immediate area and contact the EHS HazMat team. If it is a minor benchtop spill, proceed to step 2.

  • Dust Suppression: Don a P100 respirator and double nitrile gloves. Lightly mist a disposable absorbent pad with distilled water or a mild solvent (like 70% isopropanol). Gently lay the damp pad over the spilled powder. Causality: The moisture binds the fine particulates, completely neutralizing the risk of aerosolization.

  • Collection: Carefully wipe the material inward, scooping the damp mass into a wide-mouth hazardous waste container.

  • Self-Validating Decontamination Check: After the visible powder is removed, wipe the surface with a fresh, damp cloth. To validate that the area is chemically safe, swab the cleaned surface with a pH indicator strip moistened with distilled water. Because this compound is a hydrochloride salt, residual chemical will present as slightly acidic. A neutral pH (6.5 - 7.5) on the strip serves as a self-validating indicator of complete decontamination.

SpillResponse Spill Spill Identified (Solid HCl Salt) Assess Assess Volume & Hazard (Is it > 50g or highly dispersed?) Spill->Assess Evac Evacuate & Call HazMat (Major Spill) Assess->Evac Yes PPE Don PPE (N95/P100, Nitrile Gloves) Assess->PPE No Clean Damp Wipe / HEPA Vac (Avoid Dust Generation) PPE->Clean Decon Decontaminate Surface (Soap & Water / Mild Solvent) Clean->Decon Waste Dispose as Hazardous Waste Decon->Waste

Figure 2: Decision matrix and procedural pathway for localized chemical spill decontamination.

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Handling

Personal protective equipment for handling 3-(3-Ethylphenoxy)pyrrolidine hydrochloride

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a compliance exercise, but as a mechanistic system of risk mitigation. 3-(3-Ethylphenoxy)pyrrolidine hydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a compliance exercise, but as a mechanistic system of risk mitigation. 3-(3-Ethylphenoxy)pyrrolidine hydrochloride (CAS: 946681-79-4) is a highly specialized building block utilized in advanced drug development.

Because it is an ether-substituted pyrrolidine synthesized as a hydrochloride salt, it presents unique operational challenges. The hydrochloride salt form renders the compound a crystalline or amorphous powder. This physical state significantly increases the risk of dust aerosolization and static cling compared to its free-base liquid counterpart. When handling this compound, we must design our safety protocols around preventing dermal absorption, mucosal irritation, and respiratory exposure[1][2].

Below is the comprehensive, field-proven operational guide for safely handling, transferring, and disposing of 3-(3-Ethylphenoxy)pyrrolidine hydrochloride.

Quantitative Risk Assessment & PPE Matrix

The primary hazards associated with pyrrolidine hydrochloride derivatives are serious eye irritation, skin irritation, and respiratory tract irritation[3][4]. To neutralize these risks, personal protective equipment (PPE) must be selected based on chemical resistance and particulate filtration capabilities.

Table 1: Mandatory PPE Specifications and Mechanistic Causality

Protective EquipmentRegulatory StandardMechanistic Purpose & Operational Note
Eye/Face Protection EN 166 (EU) / NIOSH (US)Prevents ocular exposure to aerosolized salt dust. A full-face shield is required if handling >50g quantities[2][5].
Hand Protection EN 374 (EU)Nitrile gloves provide a barrier against incidental solvent exposure and solid chemical contact. Double-gloving is mandatory[2].
Respiratory Protection N99 (US) / P2 (EN 143)Filters airborne particulates. Required if engineering controls (fume hoods) fail or during bulk transfer operations[2][6].
Body Protection OSHA 29 CFR 1910.132Chemical-resistant lab coat or Tyvek suit prevents accumulation of microscopic dust on personal clothing[4][7].

Gowning and Preparation Workflow

A protocol is only as strong as its execution. To ensure a self-validating safety system, gowning must follow a strict sequential order to prevent cross-contamination.

PPESequence Start 1. Pre-Entry Preparation Wash 2. Hand Hygiene & Inspection Start->Wash InnerGlove 3. Don Inner Nitrile Gloves Wash->InnerGlove Coat 4. Don Chemical-Resistant Lab Coat InnerGlove->Coat Mask 5. Don N99/P2 Respirator Coat->Mask Eyes 6. Don Safety Goggles Mask->Eyes OuterGlove 7. Don Outer Extended-Cuff Gloves Eyes->OuterGlove Verify 8. Seal Check & Buddy Verification OuterGlove->Verify

Sequential PPE donning workflow to prevent dermal and respiratory exposure.

Operational Protocol: Weighing and Transfer

Hydrochloride salts are notoriously hygroscopic and prone to static electricity. Static charge causes the powder to repel from spatulas and cling to the sides of weighing boats, drastically increasing the risk of an accidental spill and aerosolization.

Step-by-Step Weighing Methodology:

  • Environmental Setup: Conduct all open-container handling inside a certified fume cupboard (BS/OSHA approved) with a verified face velocity of 80–100 feet per minute (fpm)[5][7].

  • Static Mitigation (Critical Step): Pass an anti-static bar or zero-stat gun over the analytical balance, the weighing boat, and the transfer spatula. This neutralizes the electrostatic charge, ensuring the powder flows predictably.

  • Primary Transfer: Using a clean, grounded stainless steel spatula, carefully transfer the 3-(3-Ethylphenoxy)pyrrolidine hydrochloride into the tared receptacle. Keep the source container and the receptacle as close together as possible to minimize the drop height.

  • Sealing: Cap both the source container and the receptacle immediately after the transfer is complete. Do not remove unsealed containers from the fume hood.

  • Immediate Decontamination: Wipe down the balance pan and the surrounding hood surface with a lint-free cloth dampened with water or a mild alcohol solution. This captures any microscopic stray dust before it can become airborne[4].

Emergency Spill Response Logistics

In the event of a spill, the primary objective is to prevent the powder from becoming airborne. Never use a dry broom or compressed air to clean up a pharmaceutical intermediate spill , as this will immediately aerosolize the active compound[4][7].

SpillResponse Assess Assess Spill Size & State IsSolid Is it a dry powder? Assess->IsSolid Evacuate Evacuate & Ventilate Area IsSolid->Evacuate No (Solution) WetWipe Dampen with Appropriate Solvent IsSolid->WetWipe Yes (Small Dry) HEPA Vacuum with HEPA Filter IsSolid->HEPA Yes (Large Dry) Collect Collect in Sealable Container Evacuate->Collect WetWipe->Collect HEPA->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon Dispose Label as Hazardous Waste Decon->Dispose

Logical decision tree for containing and neutralizing chemical spills.

Step-by-Step Spill Containment Methodology:

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the room's exhaust ventilation is operating at maximum capacity[2][3].

  • Assess and Equip: Verify that your N99/P2 respirator and safety goggles are securely fitted.

  • Containment (Small Spills <50g): Carefully place absorbent paper towels over the spilled powder. Gently dampen the towels with water (or a compatible solvent) from the outside moving inward. This wet-wiping technique traps the dust[4].

  • Containment (Large Spills >50g): Use an explosion-proof, grounded vacuum cleaner equipped with a HEPA filter designed specifically for hazardous pharmaceutical particulates[4].

  • Collection: Transfer all contaminated wipes, debris, and PPE into a heavy-duty, sealable plastic bag.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water, ensuring no residue remains[3].

Storage and Environmental Disposal Plans

Storage: 3-(3-Ethylphenoxy)pyrrolidine hydrochloride must be stored in a tightly closed container in a cool, dry, and well-ventilated area[3][6]. Because many pharmaceutical intermediates are sensitive to environmental extremes and light degradation, storing the compound protected from direct light and minimizing exposure to atmospheric moisture is critical to maintaining its structural integrity[4][7].

Disposal: Waste management must comply with stringent environmental protection agency guidelines to prevent the release of active pharmaceuticals into the environment[2][8].

  • Solid Waste: All empty containers, contaminated gloves, and spill cleanup materials must be placed in clearly labeled, leak-proof hazardous waste receptacles.

  • Liquid Waste: If the compound is dissolved in an organic solvent, it must be disposed of in a designated "Halogenated Organic Waste" container (due to the presence of the chloride ion from the hydrochloride salt, which can react adversely or require specific incineration protocols compared to non-halogenated waste)[1]. Do not allow the product to enter standard municipal drains[2][3].

References

  • PRODUCT SPECIFICATION: Application of the product Pharmaceutical Intermediate. cosmobio.co.jp. Available at: [Link]

  • Pfizer Ireland Pharmaceuticals - Environmental Protection Agency. epa.ie. Available at: [Link]

  • Eisai Global Code of Conduct for Business Partners. eisai.com. Available at: [Link]

  • Standard Operating Procedure - UGA Research. uga.edu. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Ethylphenoxy)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3-Ethylphenoxy)pyrrolidine hydrochloride
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